Oxfenicine
Description
Oxfenicine in an inhibitor of myocardial metabolism of nonesterified fatty acids (NEFA).
This compound is a natural product found in Daphnia pulex with data available.
This compound is a carnitine palmitoyltransferase I (CPT-1) inhibitor involved in fatty acid metabolism in the heart. In animal studies this compound acts as a cardioprotective agent during ischemia.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046403 | |
| Record name | Oxfenicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32462-30-9 | |
| Record name | Oxfenicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32462-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxfenicine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032462309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxfenicine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxfenicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxfenicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXFENICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YH0WH2Z02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oxfenicine as a Carnitine Palmitoyltransferase-1 (CPT-1) Inhibitor: A Technical Guide
Introduction
Oxfenicine, chemically known as S-2-(4-hydroxyphenyl)glycine, is a pharmacological agent that functions as an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1).[1][2][3] CPT-1 is a critical enzyme located on the outer mitochondrial membrane that serves as the rate-limiting step for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[4][5][6][7] By catalyzing the conversion of long-chain acyl-CoAs to their acylcarnitine derivatives, CPT-1 enables their translocation across the inner mitochondrial membrane. Three distinct isoforms of CPT-1 have been identified with specific tissue distributions: CPT-1a (liver), CPT-1b (skeletal muscle, heart, adipose tissue), and CPT-1c (brain).[4][8] this compound primarily targets the CPT-1b isoform, making it a subject of significant interest for modulating energy metabolism in tissues like the heart and skeletal muscle.[4] This guide provides an in-depth technical overview of this compound, its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound itself is a prodrug and requires bioactivation to exert its inhibitory effects.[1] Within the cell, this compound is transaminated by aminotransferases, such as branched-chain amino acid aminotransferase, to its active metabolite, 4-hydroxyphenylglyoxylate (4-HPG).[1][9][10] This conversion is a key determinant of its tissue-specific action.
The active metabolite, 4-HPG, acts as a competitive inhibitor of CPT-1 with respect to carnitine.[4] By competing with carnitine for the enzyme's active site, 4-HPG prevents the formation of long-chain acylcarnitines. This blockade effectively halts the transport of long-chain fatty acids into the mitochondria, leading to a significant reduction in fatty acid oxidation (FAO).
Quantitative Data on this compound's Effects
The inhibitory potency of this compound's active metabolite, 4-HPG, demonstrates significant tissue specificity, which is primarily due to the differential sensitivity of CPT-1 isoforms.
Table 1: In Vitro Inhibitory Potency of 4-Hydroxyphenylglyoxylate (4-HPG)
| Parameter | CPT-1 Isoform (Tissue) | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ | Heart (CPT-1b) | 11 µM | [9][10] |
| IC₅₀ | Liver (CPT-1a) | 510 µM |[9][10] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.
In both ex vivo and in vivo models, this compound has demonstrated a marked impact on substrate metabolism, shifting energy production away from fatty acids and towards carbohydrates.
Table 2: Metabolic Effects of this compound in Preclinical Models
| Model System | Treatment | Key Finding(s) | Reference(s) |
|---|---|---|---|
| Isolated Perfused Rat Hearts | 2 mM this compound | 45% reduction in fatty acid oxidation; 80% decrease in acyl-carnitine levels. | [11] |
| High-Fat Diet Fed Rats | 150 mg/kg/day (i.p.) for 3 weeks | Reduced body weight and adiposity; Improved insulin sensitivity. | [4][12] |
| High-Fat Diet Fed Mice | 150 mg/kg/day (i.p.) for 4 weeks | Improved glucose tolerance; Increased muscle PDH activity and membrane GLUT4. | [5][13][14] |
| Isolated Rat Adipocytes | 1 mM this compound for 2 hours | Significant reduction in fatty acid oxidation. | [2] |
| Anesthetized Dogs | 16.7 mg/kg (i.v.) | Increased glucose oxidation from 17.3% to 39.9% of total oxidized substrates. |[15] |
Metabolic Consequences and Signaling Pathways
The inhibition of CPT-1 by this compound initiates a metabolic reprogramming, often described in the context of the "Randle Cycle" or glucose-fatty acid cycle. By blocking FAO, the cell is forced to increase its reliance on carbohydrate metabolism to meet its energy demands.
This metabolic shift involves several key steps:
-
Reduced Fatty Acid Oxidation: The primary effect is the decreased entry of fatty acids into the mitochondria.
-
Alleviation of Glycolytic Inhibition: High rates of FAO typically produce elevated levels of acetyl-CoA and citrate, which allosterically inhibit key glycolytic enzymes like phosphofructokinase and the pyruvate dehydrogenase (PDH) complex. By reducing FAO, this compound alleviates this inhibition.
-
Increased Glucose Oxidation: With the PDH complex disinhibited, the conversion of pyruvate to acetyl-CoA is enhanced, channeling glucose-derived carbons into the Krebs cycle for oxidation.
-
Improved Insulin Signaling: In states of insulin resistance, such as that induced by a high-fat diet, the accumulation of lipid intermediates (e.g., diacylglycerol, ceramides) can impair insulin signaling. By reducing the reliance on fatty acids, this compound has been shown to improve insulin-stimulated Akt phosphorylation and increase the translocation of the GLUT4 glucose transporter to the cell membrane, thereby enhancing glucose uptake.[13][14]
Experimental Protocols
Characterizing the activity of CPT-1 inhibitors like this compound involves a combination of in vitro enzymatic assays and in vivo metabolic studies.
CPT-1 Activity Assay in Isolated Mitochondria
This protocol measures the direct inhibitory effect of a compound on CPT-1 activity.
-
Objective: To determine the IC₅₀ of 4-HPG on CPT-1 from different tissues (e.g., heart, liver).
-
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat heart and liver) using differential centrifugation in an appropriate isolation buffer (e.g., MSHE buffer).
-
Assay Reaction: The standard assay measures the forward reaction rate. A typical reaction mixture contains:
-
Assay buffer (e.g., HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Substrates: Palmitoyl-CoA and L-[³H]carnitine.
-
Varying concentrations of the inhibitor (4-HPG).
-
-
Initiation and Incubation: The reaction is initiated by adding the mitochondrial preparation and incubated at 37°C for a defined period (e.g., 5 minutes).
-
Termination: The reaction is stopped by adding a strong acid (e.g., perchloric acid).
-
Separation: The product, [³H]palmitoylcarnitine, is separated from the unreacted [³H]carnitine using a phase-partitioning method (e.g., butanol extraction) or ion-exchange chromatography.
-
Quantification: The amount of radiolabeled product is quantified by liquid scintillation counting.
-
Data Analysis: CPT-1 activity is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.
-
In Vivo Study: High-Fat Diet (HFD)-Induced Obese Mouse Model
This protocol assesses the systemic metabolic effects of this compound.
-
Objective: To evaluate the impact of chronic this compound treatment on glucose tolerance, insulin sensitivity, and body composition in an insulin-resistant model.
-
Methodology:
-
Model Induction: Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 12 weeks) to induce obesity and insulin resistance.[5][14]
-
Treatment: Mice are divided into groups and receive daily intraperitoneal (i.p.) injections of either vehicle (e.g., PBS) or this compound (e.g., 150 mg/kg) for a specified duration (e.g., 3-4 weeks).[12][14]
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After a fasting period, mice are given an i.p. glucose load (e.g., 2 g/kg). Blood glucose is measured at baseline and several time points post-injection.[5]
-
Insulin Tolerance Test (ITT): After a short fast, mice are injected with insulin (e.g., 0.3 U/kg, i.p.), and blood glucose is monitored over time.[5]
-
Indirect Calorimetry: Mice are placed in metabolic cages (e.g., CLAMS) to measure oxygen consumption (V̇O₂) and carbon dioxide production (V̇CO₂), allowing for the calculation of the Respiratory Exchange Ratio (RER = V̇CO₂/V̇O₂). An increased RER indicates a shift towards carbohydrate utilization.[4]
-
-
Tissue Analysis: At the end of the study, tissues such as skeletal muscle (e.g., gastrocnemius), liver, and adipose tissue are collected for analysis of protein expression (e.g., Western blot for p-Akt, GLUT4) and enzyme activity (e.g., PDH, CPT-1).[5][14]
-
Conclusion
This compound is a potent, tissue-selective inhibitor of CPT-1b, the rate-limiting enzyme in mitochondrial fatty acid oxidation. Through its active metabolite, 4-hydroxyphenylglyoxylate, it competitively inhibits CPT-1, leading to a significant metabolic shift from fatty acid utilization to glucose oxidation. This mechanism has been shown to improve insulin sensitivity and glucose tolerance in preclinical models of metabolic disease. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and investigating the pharmacological effects of this compound, highlighting its potential as a tool for studying metabolic regulation and as a therapeutic candidate for conditions characterized by dysregulated substrate metabolism, such as cardiac ischemia and type 2 diabetes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. qeios.com [qeios.com]
- 4. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 8. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and this compound in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of this compound on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxfenicine's Role in Fatty Acid Oxidation: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Oxfenicine, a pharmacological agent known for its role in modulating cellular metabolism. This compound acts as an inhibitor of fatty acid oxidation (FAO) by targeting the rate-limiting enzyme Carnitine Palmitoyltransferase I (CPT1). This guide details its mechanism of action, presents quantitative data on its effects, outlines relevant experimental protocols, and provides visual diagrams of the biochemical pathways and experimental workflows involved. The primary focus is on its function as a prodrug and the tissue-specific inhibition of FAO, particularly in the myocardium.
Introduction to Fatty Acid Oxidation (FAO)
Fatty acid oxidation is a critical metabolic pathway responsible for generating energy from fatty acids.[1][2] In eukaryotes, this process primarily occurs within the mitochondria.[1][3] Long-chain fatty acids from the cytosol are first activated to their acyl-CoA esters. However, the inner mitochondrial membrane is impermeable to these large molecules. Their transport into the mitochondrial matrix is facilitated by the carnitine shuttle system.
The key steps are:
-
CPT1 Action: Carnitine Palmitoyltransferase I (CPT1), an enzyme on the outer mitochondrial membrane, converts long-chain acyl-CoA to acylcarnitine.[4][5] This is the rate-limiting step of FAO.[2][5]
-
Translocation: The acylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT).[1]
-
CPT2 Action: Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2) converts the acylcarnitine back to acyl-CoA and free carnitine.[1]
-
β-Oxidation: The regenerated acyl-CoA enters the β-oxidation spiral, a four-step process that sequentially shortens the fatty acid chain, producing acetyl-CoA, FADH₂, and NADH.[1][6] These products then fuel the citric acid cycle and oxidative phosphorylation to generate large quantities of ATP.[1]
Caption: Mitochondrial fatty acid transport and β-oxidation pathway.
This compound: Mechanism of Action
This compound ([S-2-(4-hydroxyphenyl)glycine]) is a prodrug that inhibits fatty acid oxidation.[7] Its inhibitory action is not direct but requires metabolic activation.
-
Metabolic Activation: In tissues like the heart and liver, this compound undergoes transamination to its active metabolite, 4-hydroxyphenylglyoxylate.[8][9] This conversion is catalyzed by aminotransferases, with branched-chain-amino-acid aminotransferase being primarily responsible in the heart.[8][9]
-
CPT1 Inhibition: The active metabolite, 4-hydroxyphenylglyoxylate, is a potent inhibitor of CPT1.[8][9] By inhibiting CPT1, this compound effectively blocks the entry of long-chain fatty acids into the mitochondria, thereby reducing the rate of β-oxidation.[5]
-
Metabolic Shift: The inhibition of FAO leads to a compensatory shift in myocardial energy substrate preference. The heart switches from oxidizing fatty acids to utilizing carbohydrates, such as glucose and lactate, for fuel.[7][10]
-
Tissue Specificity: The inhibitory effect of this compound is markedly tissue-specific. The heart is more sensitive than the liver due to two key factors: a higher rate of transamination of this compound to its active form and a greater intrinsic sensitivity of cardiac CPT1 to inhibition by 4-hydroxyphenylglyoxylate.[8][9]
Caption: Mechanism of action for this compound.
Quantitative Data on this compound's Effects
The inhibitory action of this compound's active metabolite and its downstream metabolic consequences have been quantified in several studies.
Table 1: Inhibitory Potency of 4-Hydroxyphenylglyoxylate on CPT1 This table summarizes the concentration of 4-hydroxyphenylglyoxylate required for 50% inhibition (I₅₀) of CPT1 activity, highlighting its tissue-specific potency.
| Tissue Source | Enzyme | I₅₀ (µM) | Reference |
| Heart Mitochondria | CPT1 | 11 | [8][9] |
| Liver Mitochondria | CPT1 | 510 | [8][9] |
Table 2: Metabolic Effects of this compound in Myocardium This table details the quantitative changes in metabolic parameters in cardiac tissue following this compound treatment.
| Experimental Model | Treatment | Measured Parameter | Result | Reference |
| Isolated Perfused Rat Hearts | 2 mM this compound | Fatty Acid Oxidation (from [¹⁴C]palmitate) | 45% reduction | [11] |
| Isolated Perfused Rat Hearts | 2 mM this compound | Long-Chain Acylcarnitine Levels | 80% decrease | [11] |
| Isolated Perfused Rat Hearts | 2 mM this compound | ¹⁴C-Palmitate Conversion to Neutral Lipids | 44% increase | [11] |
| Ischemic Swine Myocardium | 33 mg/kg this compound | Acylcarnitine Levels | 70% decrease | [12] |
| Ischemic Swine Myocardium | 33 mg/kg this compound | Acyl-CoA Levels | 33% decrease | [12] |
| Anesthetized Dogs | 16.7 mg/kg this compound (i.v.) | Glucose Oxidation (% of total substrate) | Increase from 17.3% to 39.9% | [10] |
| High-Fat Diet Rats | 150 mg/kg this compound (i.p. daily) | Gastrocnemius Muscle CPT-1 Activity | Significant decrease | [5] |
| High-Fat Diet Rats | 150 mg/kg this compound (i.p. daily) | Gastrocnemius Muscle Active PDH Activity | Significant increase | [5] |
Experimental Protocols
The following are summaries of key experimental methodologies used to investigate the effects of this compound.
Protocol 1: Assay for CPT1 Inhibition
-
Objective: To determine the inhibitory potency (I₅₀) of 4-hydroxyphenylglyoxylate on CPT1.
-
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from homogenized heart and liver tissue using differential centrifugation.
-
Assay Reaction: Incubate the isolated mitochondria in a reaction buffer containing L-[³H]carnitine, palmitoyl-CoA, and varying concentrations of the inhibitor, 4-hydroxyphenylglyoxylate.
-
Product Separation: After incubation, terminate the reaction and separate the radiolabeled product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using an ion-exchange chromatography step or solvent extraction.
-
Quantification: Measure the radioactivity of the product using liquid scintillation counting to determine the rate of CPT1 activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the I₅₀ value.[8][9]
-
Protocol 2: Isolated Perfused Heart (Langendorff) Model
-
Objective: To assess the effect of this compound on myocardial substrate metabolism (fatty acid vs. glucose oxidation) in an ex vivo system.
-
Methodology:
-
Heart Isolation: Excise the heart from an anesthetized rat and mount it on a Langendorff apparatus, perfusing it retrogradely via the aorta with a Krebs-Henseleit buffer.
-
Substrate Perfusion: Perfuse the heart with buffer containing a mixture of energy substrates, such as glucose (11 mM) and [U-¹⁴C]palmitate (1.0 mM) complexed to albumin.[11]
-
Baseline Measurement: Collect the coronary effluent and capture the expired gas to measure the baseline rate of ¹⁴CO₂ production, which is a direct index of palmitate oxidation.
-
Drug Administration: Introduce this compound (e.g., 2 mM) into the perfusion buffer.[11]
-
Post-Treatment Measurement: Continue to collect effluent and expired gas to measure the new steady-state rate of ¹⁴CO₂ production.
-
Metabolite Analysis: At the end of the experiment, freeze-clamp the heart tissue to measure the levels of key metabolites like acylcarnitine and acyl-CoA using techniques such as HPLC or mass spectrometry.[11]
-
Caption: Experimental workflow for the isolated perfused heart model.
Protocol 3: In Vitro Adipocyte Metabolism Assay
-
Objective: To investigate the direct effects of this compound on fatty acid oxidation and lipogenesis in isolated fat cells.
-
Methodology:
-
Adipocyte Isolation: Isolate adipocytes from rat epididymal or subcutaneous fat pads by digesting the tissue with collagenase.
-
Incubation: Incubate the isolated adipocytes in a suitable buffer at 37°C with various concentrations of this compound (e.g., 1 mM) for a set period (e.g., 2 hours).[4][13]
-
Palmitate Oxidation Assay: To measure FAO, add [¹⁴C]palmitate to the cell suspension and incubate further. Capture the produced ¹⁴CO₂ in a trapping agent and quantify using scintillation counting.[4]
-
Lipogenesis Assay: To measure glucose incorporation into lipids, add [¹⁴C]glucose to the cell suspension. After incubation, extract the total lipids from the adipocytes and measure the incorporated radioactivity via scintillation counting.[4]
-
Data Analysis: Compare the rates of palmitate oxidation and lipogenesis in this compound-treated cells to vehicle-treated control cells.
-
Conclusion
This compound serves as a potent, tissue-specific inhibitor of fatty acid oxidation. Its action as a prodrug, requiring metabolic conversion to 4-hydroxyphenylglyoxylate, which then inhibits CPT1, is a key feature of its mechanism. The pronounced effect on cardiac tissue, leading to a shift from fatty acid to carbohydrate metabolism, has made it a valuable tool in cardiovascular research, particularly for studying metabolic modulation in the context of ischemia and heart failure.[13][14] The quantitative data and experimental models described herein provide a foundational understanding for professionals engaged in metabolic research and the development of novel therapeutics targeting cellular energy pathways.
References
- 1. aocs.org [aocs.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and this compound in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4-Hydroxyphenylglyoxylate, the Active Metabolite of Oxfenicine
Abstract
This compound, a compound investigated for its cardioprotective and metabolic effects, functions as a prodrug that is metabolically converted to its active form, 4-hydroxyphenylglyoxylate. This technical guide provides a comprehensive overview of 4-hydroxyphenylglyoxylate, focusing on its formation, mechanism of action, and the experimental methodologies used to characterize its effects. The primary action of 4-hydroxyphenylglyoxylate is the tissue-specific inhibition of fatty acid oxidation via its interaction with carnitine palmitoyltransferase I (CPT-1), leading to a metabolic shift towards carbohydrate utilization. This document synthesizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core pathways and workflows to serve as a resource for researchers in pharmacology and drug development.
Introduction
This compound, chemically known as S-2-(4-hydroxyphenyl)glycine, is a modulator of cardiac and skeletal muscle metabolism.[1] It is not the primary active agent but rather a prodrug that undergoes biotransformation to yield the active metabolite, 4-hydroxyphenylglyoxylate.[2][3] This active compound exerts its effects by inhibiting the enzyme carnitine palmitoyltransferase 1 (CPT-1), which is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[4][5] By inhibiting CPT-1, 4-hydroxyphenylglyoxylate effectively shifts cellular energy metabolism from fatty acid oxidation to carbohydrate oxidation.[3][5] This mechanism has been shown to be protective in ischemic heart models and has implications for the treatment of metabolic disorders such as obesity and type 2 diabetes.[4][6]
Metabolic Conversion of this compound
The pharmacological activity of this compound is entirely dependent on its conversion to 4-hydroxyphenylglyoxylate.
-
Enzymatic Reaction: This conversion is a transamination reaction.[1][2]
-
Key Enzyme: The primary enzyme responsible for this biotransformation in the heart is the branched-chain-amino-acid aminotransferase (EC 2.6.1.42).[1][2]
-
Tissue Specificity: The efficacy of this compound as an inhibitor of fatty acid oxidation varies significantly between tissues. This specificity is attributed to two main factors: the differential activity of the transaminase enzyme and the varying sensitivity of CPT-1 isoforms to 4-hydroxyphenylglyoxylate.[1][2] The heart exhibits greater transaminase activity compared to the liver, leading to more efficient conversion of this compound and consequently more potent inhibition of fatty acid oxidation in cardiac tissue.[1][2]
Mechanism of Action: CPT-1 Inhibition
The primary molecular target of 4-hydroxyphenylglyoxylate is Carnitine Palmitoyltransferase I (CPT-1), an enzyme located on the outer mitochondrial membrane that is crucial for fatty acid metabolism.[5]
-
Enzyme Target: CPT-1 facilitates the transport of long-chain fatty acids into the mitochondrial matrix by catalyzing the formation of acylcarnitine from long-chain acyl-CoAs and carnitine.[4]
-
Inhibition Kinetics: 4-hydroxyphenylglyoxylate acts as a competitive inhibitor with respect to carnitine.[2][4] Its inhibitory action is partially reversed by increasing concentrations of carnitine but is notably unaffected by the concentration of oleoyl-CoA.[1][2] The inhibition is also highly dependent on pH.[1][2]
-
Isoform Selectivity: There are different isoforms of CPT-1, with CPT-1a predominantly in the liver and CPT-1b in the heart and skeletal muscle.[4] 4-hydroxyphenylglyoxylate demonstrates significant selectivity, being a much more potent inhibitor of the heart and muscle isoform (CPT-1b) than the liver isoform (CPT-1a).[4][5] This accounts for the pronounced effects of this compound on cardiac and skeletal muscle metabolism.[1]
Quantitative Data
The following tables summarize the key quantitative parameters associated with the activity of 4-hydroxyphenylglyoxylate and its parent compound, this compound.
| Parameter | Tissue/Enzyme | Value | Reference(s) |
| IC₅₀ | Heart Mitochondria (CPT-1) | 11 µM | [2],[1] |
| IC₅₀ | Liver Mitochondria (CPT-1) | 510 µM | [2],[1] |
| Effect | Model System | Dosage/Concentration | Outcome | Reference(s) |
|---|---|---|---|---|
| Increased Cardiac PDH Activity | Rats | ED₅₀ of 0.3 mmol/kg | Shift to carbohydrate metabolism | [3] |
| Reduced Ischemic Injury Markers | Dogs | 0.1 mmol/kg | Cardioprotection | [3] |
| Improved Glucose Tolerance | High-Fat Diet Mice | 150 mg/kg/day (i.p.) for 4 weeks | Enhanced insulin sensitivity | [5] |
| Reduced Adiposity | High-Fat Diet Rats | 150 mg/kg/day (i.p.) for 3 weeks | Reduced body weight and fat mass | [4],[6] |
| Reduced Fatty Acid Oxidation | Rat Adipocytes | 1 mM for 2 hours | Decreased lipid metabolism | [6] |
Experimental Protocols
CPT-1 Activity Assay (Radioisotopic Method)
This protocol is adapted from established methods for measuring CPT-1 activity in isolated mitochondria and is specific for CPT-1 due to its sensitivity to inhibitors like malonyl-CoA.[7]
Objective: To quantify the enzymatic activity of CPT-1 by measuring the rate of formation of radiolabeled palmitoyl-L-carnitine.
Methodology:
-
Mitochondrial Isolation: Isolate intact mitochondria from tissue homogenates (e.g., heart, liver, or skeletal muscle) using differential centrifugation.[8] Protein concentration of the mitochondrial suspension is determined using a standard method like the Bradford protein assay.[5]
-
Reaction Mixture Preparation: Prepare a standard incubation mixture (e.g., 90 µl volume) containing:
-
Buffer: 117 mM Tris-HCl (pH 7.4)
-
Cofactors/Reagents: 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl
-
Inhibitors of other pathways: 2.2 mM KCN, 40 mg/L rotenone
-
Stabilizer: 0.5% BSA (fatty acid-free)
-
Substrates: 100 µM palmitoyl-CoA and 400 µM L-carnitine.[7]
-
-
Radiolabeling: Add 1 µCi of L-[³H]carnitine to the reaction mixture.[7]
-
Initiation of Reaction: Initiate the reaction by adding a small volume (e.g., 10 µl) of the diluted mitochondrial suspension to the reaction mixture.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 6 minutes), ensuring the reaction rate is linear.[7]
-
Termination of Reaction: Stop the reaction by adding a strong acid, such as 60 µl of 1 M HCl.[7]
-
Quantification: Separate the radiolabeled palmitoyl-L-carnitine product from the unreacted L-[³H]carnitine using techniques like organic solvent extraction followed by scintillation counting.
-
Data Analysis: Calculate CPT-1 activity based on the amount of product formed per unit time per amount of mitochondrial protein, typically expressed as µmol/min/mg protein or nmol/min/mg protein.
In Vivo Study of Metabolic Effects in a High-Fat Diet Model
This protocol describes a typical experimental workflow to assess the effects of this compound on whole-body metabolism and insulin sensitivity in an animal model of diet-induced obesity.[5]
Objective: To determine if chronic CPT-1 inhibition by this compound can improve glucose homeostasis and reduce adiposity.
Methodology:
-
Animal Model: Use male C57/BL6 mice or Wistar rats. Induce obesity and insulin resistance by feeding a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 12 weeks).[5]
-
Drug Administration: Randomly assign animals to treatment (this compound) and control (vehicle) groups. Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight, suspended in a vehicle like 1x PBS.[5] The treatment period typically lasts for 3-4 weeks.[4][5]
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): After a fasting period (e.g., 16 hours), administer an intraperitoneal glucose load (e.g., 2 g/kg). Measure blood glucose levels at baseline and at multiple time points post-injection (e.g., 15, 30, 60, 90, 120 minutes).[5]
-
Insulin Tolerance Test (ITT): After a shorter fasting period, administer an intraperitoneal injection of insulin. Measure blood glucose at baseline and subsequent time points to assess insulin sensitivity.[5]
-
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize animals and collect tissues (e.g., gastrocnemius muscle, liver, adipose tissue).
-
Enzyme Activity: Measure CPT-1 and pyruvate dehydrogenase (PDH) activity in muscle homogenates.[5]
-
Protein Analysis (Western Blot): Quantify levels of key signaling proteins, such as phosphorylated Akt (a marker of insulin signaling) and membrane-associated GLUT4 (the glucose transporter).[5]
-
Metabolite Analysis: Measure intramyocellular lipids like ceramides, diacylglycerol (DAG), and long-chain acyl-CoAs.[5]
-
Conclusion
4-hydroxyphenylglyoxylate, the active metabolite of this compound, is a potent and selective inhibitor of CPT-1b. Its mechanism of action, which involves a competitive inhibition of carnitine binding, leads to a significant, tissue-specific reduction in fatty acid oxidation and a corresponding shift toward glucose utilization. This unique pharmacological profile makes it a valuable tool for studying cardiac and skeletal muscle metabolism and a potential therapeutic agent for conditions characterized by metabolic dysregulation, such as myocardial ischemia and insulin resistance. The experimental protocols and quantitative data presented herein provide a foundational guide for researchers aiming to further investigate the properties and applications of this compound.
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. diabetesjournals.org [diabetesjournals.org]
Tissue-Specific Inhibition of Fatty Acid Oxidation by Oxfenicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Oxfenicine, a selective inhibitor of fatty acid oxidation (FAO) with pronounced tissue-specific effects. We will delve into its mechanism of action, present quantitative data from key studies, outline detailed experimental protocols for its evaluation, and provide visual representations of its metabolic influence.
Core Mechanism of Action
This compound, chemically known as S-2-(4-hydroxyphenyl)glycine, functions as a prodrug. Its inhibitory effects on fatty acid oxidation are not exerted by the compound itself but by its metabolite, 4-hydroxyphenylglyoxylate (4-HPG). The tissue-specific action of this compound is a result of two primary factors: the differential expression of the enzyme responsible for its activation and the varying sensitivity of the target enzyme's isoforms in different tissues.[1][2]
This compound is transaminated to 4-HPG, a process predominantly carried out by branched-chain-amino-acid aminotransferase (isoenzyme I).[1][2] This enzyme exhibits higher activity in the heart and skeletal muscle compared to the liver. Subsequently, 4-HPG competitively inhibits carnitine palmitoyltransferase I (CPT-1), the rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids for β-oxidation.[1][2][3][4] The heart and skeletal muscle primarily express the CPT-1b isoform, which is significantly more sensitive to inhibition by 4-HPG than the CPT-1a isoform found in the liver.[3] This dual mechanism confers the cardioselective inhibition of fatty acid oxidation by this compound.[1][2] By inhibiting FAO, this compound promotes a metabolic shift towards glucose and carbohydrate oxidation for energy production in tissues like the heart.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: In Vitro Inhibition of Carnitine Palmitoyltransferase I (CPT-1) by 4-Hydroxyphenylglyoxylate (4-HPG)
| Tissue/Organelle Source | CPT-1 Isoform | IC50 (µM) for 4-HPG | Reference |
| Rat Heart Mitochondria | CPT-1b | 11 | [1][2] |
| Rat Liver Mitochondria | CPT-1a | 510 | [1][2] |
Table 2: Effects of this compound on Myocardial Metabolism
| Experimental Model | This compound Concentration/Dose | Effect | Magnitude of Change | Reference |
| Isolated Perfused Rat Hearts | 2 mM | Fatty Acid Oxidation | 45% reduction | [7] |
| Isolated Perfused Rat Hearts | 2 mM | Acyl-Carnitine Levels | 80% decrease | [7] |
| Isolated Perfused Rat Hearts | 2 mM | Conversion of [14C]palmitate to Neutral Lipids | 44% increase | [7] |
| Anesthetized Dogs | 16.7 mg/kg i.v. | Cardiac Glucose Oxidation (Normal FFA) | Increased from 17.3% to 39.9% of total substrate oxidized | [8] |
| Anesthetized Dogs | 16.7 mg/kg i.v. | Cardiac Glucose Oxidation (High FFA) | Increased from 9.0% to 32.3% of total substrate oxidized | [8] |
| Anesthetized Dogs | 3.3 mg/kg i.v. | Myocardial Blood Flow (Normal) | 33% increase | [9] |
| Anesthetized Dogs | 3.3 mg/kg i.v. | Myocardial Blood Flow (Isoprenaline infusion) | 71% increase | [9] |
| Extracorporeally Perfused Swine Heart | 33 mg/kg | [14CO2] Production from Labeled Palmitate (Ischemia) | 20% further decline compared to placebo | [10] |
| Extracorporeally Perfused Swine Heart | 33 mg/kg | Acyl-Carnitine Levels (Ischemic Tissue) | 70% decrease | [10] |
| Extracorporeally Perfused Swine Heart | 33 mg/kg | Acyl-CoA Levels (Ischemic Tissue) | 33% decrease | [10] |
Table 3: Effects of this compound on Whole-Body and Adipose Tissue Metabolism in High-Fat Diet-Fed Rats
| Parameter | Treatment | Effect | Magnitude of Change | Reference |
| Body Weight | This compound (150 mg/kg/day for 3 weeks) | Reduced adiposity | Significant reduction | [3] |
| Insulin Sensitivity | This compound (150 mg/kg/day for 3 weeks) | Improved | Returned to control levels | [3] |
| Fatty Acid Oxidation (Subcutaneous Adipocytes) | In vivo this compound treatment | Reduced | Significant reduction | [3] |
| Lipogenesis (Subcutaneous & Epididymal Adipocytes) | In vivo this compound treatment | Reduced | Significant reduction | [3] |
| Palmitate Oxidation (Isolated Adipocytes) | 1 mM this compound (in vitro) | Reduced | Significant reduction | [3] |
| Glucose Incorporation into Lipids (Isolated Adipocytes) | 1 mM this compound (in vitro) | Reduced | Significant reduction | [3] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of tissue-specific inhibition of fatty acid oxidation by this compound.
Experimental Workflow for Assessing this compound's Effect on Fatty Acid Oxidation
Caption: General experimental workflow for measuring fatty acid oxidation.
Experimental Protocols
Measurement of Fatty Acid Oxidation in Isolated Tissues or Cells
This protocol is a generalized procedure based on methodologies cited in the literature for measuring the effect of this compound on fatty acid oxidation using radiolabeled substrates.[11][12][13]
1. Preparation of Radiolabeled Fatty Acid-BSA Conjugate:
-
A stock solution of [1-¹⁴C]palmitic acid is prepared in ethanol.
-
A solution of fatty acid-free bovine serum albumin (BSA) is prepared in sterile water (e.g., 7.5% w/v).
-
The ethanolic [¹⁴C]palmitic acid is added to the BSA solution while stirring to allow for conjugation. The final concentration of palmitate and BSA should be optimized for the specific cell or tissue type.
-
The solution is then dialyzed against a suitable buffer to remove any remaining ethanol.
2. Tissue/Cell Preparation:
-
Isolated Tissues (e.g., heart, muscle): Tissues are excised and immediately placed in ice-cold buffer. They can be homogenized using a Dounce homogenizer.
-
Cultured Cells: Cells are grown to the desired confluency and may be pre-incubated in a serum-free medium before the assay.
3. Fatty Acid Oxidation Assay:
-
The reaction is initiated by adding the tissue homogenate or cells to a reaction buffer containing the [¹⁴C]palmitate-BSA conjugate. The buffer should also contain L-carnitine and coenzyme A to facilitate fatty acid transport and activation.
-
Experimental groups will include a vehicle control and one or more concentrations of this compound.
-
The reaction is carried out in sealed flasks or tubes, often with a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide).
-
The mixture is incubated at 37°C for a defined period (e.g., 30-120 minutes) with gentle shaking.
4. Measurement of [¹⁴C]O₂ (Complete Oxidation):
-
The reaction is terminated by injecting a strong acid (e.g., perchloric acid) into the reaction mixture, which stops enzymatic activity and releases dissolved CO₂.
-
The flasks are left for an additional period to ensure complete trapping of the [¹⁴C]O₂ by the filter paper.
-
The filter paper is then transferred to a scintillation vial with a suitable scintillation cocktail, and the radioactivity is measured using a scintillation counter.
5. Measurement of Acid-Soluble Metabolites (ASMs) (Incomplete Oxidation):
-
After stopping the reaction, the acidified mixture is centrifuged to pellet the protein and lipid fractions.
-
An aliquot of the supernatant, containing the ¹⁴C-labeled acid-soluble metabolites (e.g., acetyl-CoA), is transferred to a scintillation vial and counted.
6. Data Analysis:
-
The rates of complete and incomplete fatty acid oxidation are calculated based on the radioactivity measured and normalized to the amount of protein or tissue weight.
-
The inhibitory effect of this compound is determined by comparing the oxidation rates in the treated groups to the control group.
CPT-1 Activity Assay
This protocol outlines a general method for determining the activity of CPT-1 and its inhibition by 4-HPG.[14][15]
1. Isolation of Mitochondria:
-
Tissues (e.g., heart, liver) are minced and homogenized in an ice-cold isolation buffer.
-
The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction. The final mitochondrial pellet is resuspended in a suitable buffer.
2. CPT-1 Activity Measurement:
-
The assay measures the formation of [³H]palmitoyl-L-carnitine from L-[methyl-³H]carnitine and palmitoyl-CoA.
-
The reaction mixture contains isolated mitochondria, [³H]carnitine, and a buffer containing BSA.
-
The reaction is initiated by the addition of palmitoyl-CoA.
-
To measure the activity of CPT-1 specifically, an inhibitor of CPT-2 (e.g., malonyl-CoA for CPT-1a) can be included.
-
For inhibition studies, varying concentrations of 4-HPG (the active metabolite of this compound) are pre-incubated with the mitochondria before the addition of palmitoyl-CoA.
3. Separation and Quantification:
-
The reaction is stopped after a specific time by adding a strong acid.
-
The [³H]palmitoyl-L-carnitine product is separated from the unreacted [³H]carnitine, often using an ion-exchange column or by solvent extraction.
-
The radioactivity of the product is measured by scintillation counting.
4. Data Analysis:
-
CPT-1 activity is calculated and expressed as nmol/min/mg of mitochondrial protein.
-
For inhibition studies, the IC₅₀ value for 4-HPG is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This guide provides a comprehensive technical overview of this compound's tissue-specific inhibition of fatty acid oxidation. The provided data, diagrams, and protocols serve as a valuable resource for researchers and professionals in the fields of metabolic research and drug development.
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and this compound in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coronary hyperemia and cardiac hypertrophy following inhibition of fatty acid oxidation. Evidence of a regulatory role for cytosolic phosphorylation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Oxfenicine on Carbohydrate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxfenicine, a prodrug of 4-hydroxyphenylglyoxylate, is a potent inhibitor of carnitine palmitoyltransferase I (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. By inhibiting the entry of long-chain fatty acids into the mitochondria, this compound effectively shifts cellular energy metabolism from fatty acid oxidation towards carbohydrate utilization. This guide provides an in-depth technical overview of the biochemical mechanisms, physiological effects, and experimental data related to the impact of this compound on carbohydrate metabolism. It is intended for researchers, scientists, and professionals in drug development who are investigating metabolic modulation for therapeutic purposes.
Introduction
Cellular energy production is a dynamic process, with the heart and skeletal muscle primarily relying on a balance between fatty acid and carbohydrate oxidation. In certain pathological conditions, such as myocardial ischemia and insulin resistance, this metabolic flexibility is impaired, often with an over-reliance on fatty acid metabolism, which can be detrimental.[1] Pharmacological agents that can modulate substrate utilization, shifting the metabolic preference towards glucose oxidation, are of significant therapeutic interest.[2]
This compound has been investigated for its potential to protect the ischemic heart and improve insulin sensitivity by promoting carbohydrate oxidation.[3][4] This document details the mechanism of action of this compound and its downstream effects on key pathways of carbohydrate metabolism.
Mechanism of Action
This compound itself is not the active inhibitor. It is a prodrug that undergoes transamination to its active metabolite, 4-hydroxyphenylglyoxylate.[5][6] This conversion is catalyzed by branched-chain amino acid aminotransferase, an enzyme particularly abundant in heart and skeletal muscle, which contributes to the tissue-specific effects of this compound.[5][6]
The primary molecular target of 4-hydroxyphenylglyoxylate is Carnitine Palmitoyltransferase I (CPT-1) .[3][5][6] CPT-1 is located on the outer mitochondrial membrane and is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. By inhibiting CPT-1, this compound effectively blocks fatty acid oxidation.[2][7] This reduction in fatty acid metabolism leads to a compensatory increase in glucose uptake and oxidation to meet the cell's energy demands, a phenomenon often referred to as the "Randle Cycle" in reverse.[8]
Effects on Carbohydrate Metabolism Pathways
The inhibition of fatty acid oxidation by this compound initiates a cascade of metabolic shifts that enhance carbohydrate metabolism.
Increased Glucose Oxidation
By blocking the primary energy source in many tissues (fatty acids), this compound forces a reliance on glucose. Studies have consistently demonstrated a significant increase in glucose oxidation in the presence of this compound.[9] This is a direct consequence of the reduced competition from fatty acid-derived acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle.
Activation of Pyruvate Dehydrogenase (PDH)
The pyruvate dehydrogenase (PDH) complex is a critical gatekeeper enzyme that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. The activity of PDH is tightly regulated, being inhibited by high levels of its products, acetyl-CoA and NADH, which are abundant during active fatty acid oxidation. By decreasing the intramitochondrial acetyl-CoA/CoA and NADH/NAD+ ratios, the inhibition of fatty acid oxidation by this compound leads to the dephosphorylation and activation of PDH.[3][10] This increased PDH activity facilitates the conversion of pyruvate to acetyl-CoA, thereby promoting glucose oxidation.[8]
Enhanced Insulin Sensitivity and Glucose Uptake
In states of insulin resistance, such as that induced by a high-fat diet, the accumulation of lipid intermediates (e.g., diacylglycerol, ceramides) in skeletal muscle is thought to impair insulin signaling.[8] By inhibiting fatty acid oxidation and reducing the levels of these intramyocellular lipids, this compound has been shown to improve insulin sensitivity.[8][10] This improvement is associated with enhanced insulin-stimulated Akt phosphorylation and increased translocation of the glucose transporter GLUT4 to the cell membrane, leading to greater glucose uptake.[8][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various metabolic parameters as reported in the scientific literature.
Table 1: Effect of this compound on Cardiac Glucose Oxidation
| Species | Condition | This compound Dose | Change in Glucose Oxidation (% of total substrate oxidized) | Reference |
| Dog | Normal | 16.7 mg/kg i.v. | 17.3% to 39.9% | [9] |
| Dog | High Free Fatty Acids | 16.7 mg/kg i.v. | 9.0% to 32.3% | [9] |
| Dog | High Lactate | 16.7 mg/kg i.v. | 2.0% to 7.1% (relatively unaffected) | [9] |
| Dog | Cardiac Denervated | 16.7 mg/kg i.v. | 4.8% to 23.5% | [9] |
Table 2: Effect of this compound on Skeletal Muscle Metabolism in High-Fat Diet-Fed Mice
| Parameter | Treatment Group | Value | % Change from Control | Reference |
| Pyruvate Dehydrogenase (PDH) Activity | Control | - | - | [8][10] |
| This compound (150 mg/kg/day for 4 weeks) | Increased | Significant Increase | [8][10] | |
| Membrane GLUT4 Content | Control | - | - | [8][11] |
| This compound (150 mg/kg/day for 4 weeks) | Increased | Significant Increase | [8][11] | |
| Insulin-stimulated Akt phosphorylation | Control | - | - | [8][11] |
| This compound (150 mg/kg/day for 4 weeks) | Increased | Significant Increase | [8][11] | |
| Intramyocellular Long-chain acyl CoA | Control | - | - | [8][10] |
| This compound (150 mg/kg/day for 4 weeks) | Decreased | Significant Decrease | [8][10] | |
| Intramyocellular Ceramide | Control | - | - | [8][10] |
| This compound (150 mg/kg/day for 4 weeks) | Decreased | Significant Decrease | [8][10] | |
| Intramyocellular Diacylglycerol (DAG) | Control | - | - | [8][10] |
| This compound (150 mg/kg/day for 4 weeks) | Decreased | Significant Decrease | [8][10] |
Table 3: CPT-1 Inhibition by 4-Hydroxyphenylglyoxylate (Active Metabolite)
| Tissue | I50 (concentration for 50% inhibition) | Reference |
| Heart Mitochondria | 11 µM | [5][6] |
| Liver Mitochondria | 510 µM | [5][6] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the effects of this compound.
In Vivo Animal Studies for Insulin Resistance
-
Animal Model: C57BL/6 mice fed a high-fat diet (60% calories from fat) for 12 weeks to induce obesity and insulin resistance.[8][10]
-
This compound Administration: Daily intraperitoneal (i.p.) injections of this compound (150 mg/kg) for 4 weeks.[8][10]
-
Glucose and Insulin Tolerance Tests: To assess whole-body glucose homeostasis.[12]
-
Metabolic Monitoring: Use of a Comprehensive Laboratory Animal Monitoring System (CLAMS) to measure respiratory exchange ratio (RER), indicating the relative utilization of carbohydrates versus fats.[12]
-
Tissue Analysis (Gastrocnemius Muscle):
In Vivo Cardiac Metabolism Studies in Dogs
-
Animal Model: Anesthetized dogs.[9]
-
Measurement of Cardiac Glucose Oxidation: Continuous infusion of ¹⁴C-D-glucose and measurement of ¹⁴CO₂ and total CO₂ production by the myocardium.[9]
-
Experimental Groups:
-
Normal circulating substrate levels.
-
Elevated free fatty acids (induced by intralipid and heparin infusion).
-
Elevated lactate (induced by Na-lactate infusion).
-
Cardiac denervated dogs.[9]
-
-
This compound Administration: Intravenous (i.v.) injection of 16.7 mg/kg.[9]
Potential Therapeutic Implications
The ability of this compound to shift myocardial metabolism from fatty acid to carbohydrate oxidation has been explored for its potential to protect the heart during ischemia.[2][4] In ischemic conditions, glucose oxidation is more oxygen-efficient than fatty acid oxidation, meaning more ATP is produced per molecule of oxygen consumed.[13] By promoting this more efficient fuel source, this compound may help preserve cardiac function and reduce ischemic injury.
Furthermore, the demonstrated improvement in insulin sensitivity in preclinical models of diet-induced obesity suggests a potential role for CPT-1 inhibitors like this compound in the management of metabolic disorders such as type 2 diabetes.[8][10]
Caveats and Considerations
While the metabolic switch induced by this compound appears beneficial in certain contexts, there are potential drawbacks. Chronic administration of this compound has been associated with cardiac hypertrophy and mitochondrial damage in animal models, raising concerns about its long-term safety.[14][15] The accumulation of lipids in non-adipose tissues due to the blockage of their oxidation could also have untoward effects.[14]
Conclusion
This compound is a powerful tool for studying the interplay between fatty acid and carbohydrate metabolism. Its mechanism of action, centered on the inhibition of CPT-1, leads to a pronounced and well-documented shift towards increased glucose uptake and oxidation. This is mediated through the activation of the pyruvate dehydrogenase complex and improvements in insulin signaling pathways. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of metabolic modulators. Further research is warranted to fully elucidate the long-term consequences and therapeutic window for CPT-1 inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of carnitine-acyl transferase I by this compound studied in vivo with [11C]-labeled fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heart Failure and Drug Therapies: A Metabolic Review [mdpi.com]
- 14. Biochemical mechanisms of this compound cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
Understanding the Pharmacokinetics of Oxfenicine in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfenicine, an inhibitor of carnitine palmitoyltransferase I (CPT-I), has been investigated for its potential therapeutic effects, particularly in modulating fatty acid oxidation.[1][2][3] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME)—is fundamental for its development and for translating preclinical findings to clinical settings. This technical guide synthesizes the available information on the pharmacokinetics of this compound in preclinical models and outlines standard experimental methodologies for its assessment.
Core Concepts in this compound Pharmacokinetics
This compound is known to be a prodrug, which is metabolized to its active form, 4-hydroxyphenylglyoxylate.[3] This transformation is a critical aspect of its pharmacokinetic profile and is mediated by transaminases, with notable activity in the heart and liver.[2] The tissue-specific differences in the activity of these enzymes likely contribute to variations in the concentration of the active metabolite and, consequently, the pharmacological effect in different organs.[2][4]
Preclinical Models in this compound Research
Preclinical studies investigating the effects of this compound have utilized various animal models, including:
-
Pigs: Used to study the in-vivo effects on myocardial fatty acid metabolism.[1][5]
-
Rats: Employed in studies examining tissue-specific inhibition of fatty acid oxidation and effects on cardiac muscle metabolism.[2][3][6]
-
Dogs: Utilized in models of coronary ischemia to assess the protective effects of this compound.[3]
The selection of an appropriate animal model is a critical step in pharmacokinetic studies, as interspecies differences in drug metabolism and disposition can significantly impact the observed results.
Experimental Protocols for Pharmacokinetic Assessment
A comprehensive preclinical pharmacokinetic study of this compound would typically involve the following key experiments. The following protocols are representative of standard methodologies in the field.
Pharmacokinetic Study in Rodents (Rat Model)
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV): this compound is administered as a single bolus injection via the tail vein at a dose of 10 mg/kg. The formulation would typically be in a sterile isotonic solution.
-
Oral (PO): this compound is administered by oral gavage at a dose of 50 mg/kg. The formulation could be a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein or via a cannula at pre-defined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its major metabolite, 4-hydroxyphenylglyoxylate, are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
Data Presentation: Key Pharmacokinetic Parameters
The following table illustrates how quantitative data from such a study would be presented. Note: The values in this table are hypothetical and for illustrative purposes only, as specific data was not available in the search results.
| Parameter | Unit | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax | ng/mL | 15,000 | 8,000 |
| Tmax | h | 0.083 | 1.0 |
| AUC(0-t) | ngh/mL | 35,000 | 60,000 |
| AUC(0-inf) | ngh/mL | 36,000 | 62,000 |
| t1/2 | h | 2.5 | 3.0 |
| CL | mL/h/kg | 278 | - |
| Vdss | L/kg | 0.8 | - |
| F (%) | % | - | 34 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vdss: Volume of distribution at steady state.
-
F (%): Bioavailability.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study of this compound.
Metabolic Pathway of this compound
This diagram illustrates the metabolic conversion of this compound to its active metabolite.
References
- 1. Inhibition of carnitine-acyl transferase I by this compound studied in vivo with [11C]-labeled fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carnitine-acyl transferase I by this compound studied in vivo with [11C]-labeled fatty acids. | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Oxfenicine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfenicine, also known as L-p-Hydroxyphenylglycine, is a potent and orally active inhibitor of carnitine palmitoyltransferase-1 (CPT-1).[1] CPT-1 is a critical enzyme in the mitochondrial fatty acid oxidation pathway. By inhibiting CPT-1, this compound effectively shifts cellular metabolism from fatty acid oxidation towards carbohydrate utilization.[2][3] This metabolic modulation has significant implications for various pathological conditions, particularly in the context of metabolic diseases such as insulin resistance and type 2 diabetes.[4][5] Furthermore, its ability to protect cardiac tissue from ischemic damage by altering myocardial metabolism has been a subject of investigation.[1][2]
This compound itself is a prodrug that requires in vivo transamination to its active metabolite, 4-hydroxyphenylglyoxylate, to exert its inhibitory effect on CPT-1.[2][6][7] This bioconversion is particularly efficient in heart and skeletal muscle, leading to a degree of tissue-specific action.[6][7] These application notes provide a detailed protocol for the in vivo administration of this compound in mice, based on established research, to investigate its metabolic effects.
Experimental Protocols
Preparation of this compound Solution
A standard and effective protocol for preparing this compound for in vivo administration in mice involves creating a suspension in Phosphate Buffered Saline (PBS).
Materials:
-
This compound powder
-
1x Phosphate Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Suspend the this compound powder in sterile 1x PBS to the final desired concentration (e.g., for a 150 mg/kg dose in a mouse with a typical injection volume of 10 ml/kg, the concentration would be 15 mg/ml).
-
Vortex the suspension vigorously to ensure it is well-mixed. If precipitation occurs, sonication can be used to aid dissolution.[1]
-
It is recommended to prepare the solution fresh before each administration to ensure stability and consistent suspension.
In Vivo Administration via Intraperitoneal (IP) Injection
Intraperitoneal injection is a common and effective route for administering this compound in mice, allowing for rapid absorption.[4][8][9]
Materials:
-
Prepared this compound suspension
-
Sterile syringes (appropriately sized for the injection volume)
-
Sterile needles (25-27 gauge for mice)[10]
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Restraint: Properly restrain the mouse to expose the abdominal area. This can be done manually by scruffing the neck and securing the tail, or with a restraint device. A two-person technique, with one person restraining and the other injecting, is often preferred for safety and accuracy.[10]
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen.[10] This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Administration:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle with the bevel facing up.[10] The depth of insertion should be sufficient to ensure the entire bevel is within the peritoneal cavity.
-
Aspirate by pulling back slightly on the plunger to ensure no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is present, reposition the needle.
-
Inject the this compound suspension slowly and steadily.
-
-
Post-injection Monitoring: After the injection, return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Dosage and Frequency: A commonly used and effective dosage of this compound in mice is 150 mg/kg body weight , administered via intraperitoneal injection once daily .[4][8][11] The duration of treatment can vary depending on the experimental design, with studies showing significant effects after 2 to 4 weeks of daily administration.[4][8]
Data Presentation
The following tables summarize the quantitative data from studies utilizing the described this compound administration protocol in diet-induced obese mice.
Table 1: Effects of this compound on Whole-Body Physiology
| Parameter | Control (High-Fat Diet + Vehicle) | This compound-Treated (High-Fat Diet + 150 mg/kg/day IP) | Duration of Treatment | Reference |
| Body Weight | No significant change | No significant effect (P = 0.13) | 4 weeks | [4][5][8] |
| Glucose Tolerance | Impaired | Improved glucose clearance | 2 weeks | [4][5][8] |
| Insulin Sensitivity | Insulin resistant | Small but significant increase | 2 weeks | [4][5] |
| Respiratory Exchange Ratio (RER) | Lower | Increased during the dark cycle | 4 weeks | [4] |
Table 2: Effects of this compound on Skeletal Muscle Metabolism
| Parameter | Control (High-Fat Diet + Vehicle) | This compound-Treated (High-Fat Diet + 150 mg/kg/day IP) | Duration of Treatment | Reference |
| CPT-1 Activity | Normal for HFD | Decreased | 4 weeks | [4][8] |
| Active Pyruvate Dehydrogenase (PDH) Activity | Lower | Increased | 4 weeks | [4][8] |
| Membrane GLUT4 Content | Lower | Increased | 4 weeks | [4] |
| Insulin-stimulated Akt Phosphorylation | Lower | Increased | 4 weeks | [4] |
Table 3: Effects of this compound on Intramyocellular Lipid Metabolites
| Metabolite | Control (High-Fat Diet + Vehicle) | This compound-Treated (High-Fat Diet + 150 mg/kg/day IP) | Duration of Treatment | Reference |
| Long-chain Acyl CoA | Elevated | Decreased | 4 weeks | [4] |
| Ceramide | Elevated | Decreased | 4 weeks | [4] |
| Diacylglycerol (DAG) | Elevated | Decreased | 4 weeks | [4] |
Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Administration
Caption: Experimental workflow for this compound administration in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Oxfenicine to Investigate Insulin Resistance in Diet-Induced Obese Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing oxfenicine, a carnitine palmitoyltransferase-1 (CPT-1) inhibitor, to study insulin resistance in diet-induced obese (DIO) animal models. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by data tables and pathway diagrams.
Introduction
This compound is a pharmacological agent that inhibits CPT-1, the rate-limiting enzyme in mitochondrial long-chain fatty acid oxidation. By blocking CPT-1, this compound reduces the reliance on fatty acids for energy and promotes a metabolic shift towards glucose utilization.[1][2] This makes it a valuable tool for investigating the interplay between fatty acid metabolism and insulin signaling in the context of diet-induced obesity and insulin resistance. In DIO models, treatment with this compound has been demonstrated to improve whole-body glucose tolerance and insulin sensitivity.[3][4]
Mechanism of Action
This compound's primary mechanism involves the inhibition of CPT-1, which is crucial for transporting long-chain fatty acids into the mitochondria for β-oxidation.[5] In states of insulin resistance, such as that induced by a high-fat diet, skeletal muscle exhibits increased fatty acid oxidation, which can impair glucose metabolism through mechanisms like the Randle Cycle. By inhibiting CPT-1, this compound curtails excessive fatty acid oxidation, leading to a decrease in intramyocellular lipid intermediates like ceramides and diacylglycerol.[3] This alleviates the lipid-induced inhibition of the insulin signaling pathway, resulting in enhanced insulin-stimulated phosphorylation of Akt and increased translocation of GLUT4 to the cell membrane, ultimately improving glucose uptake and utilization in skeletal muscle.[1][6]
Key Signaling Pathway Modulated by this compound
Caption: Mechanism of this compound in improving insulin sensitivity.
Experimental Protocols
1. Diet-Induced Obese (DIO) Animal Model
A common protocol to induce obesity and insulin resistance is as follows:
-
Diet: High-fat diet (HFD) with 45-60% of calories derived from fat.[3][7]
-
Duration: Feed animals the HFD for 8-12 weeks to induce a stable obese and insulin-resistant phenotype.[3][4]
-
Control Group: A control group should be fed a standard low-fat diet (LFD).
2. This compound Treatment
-
Administration: Daily intraperitoneal (i.p.) injection.[3][4]
-
Vehicle Control: Phosphate-buffered saline (PBS) should be used as the vehicle control.[4]
Experimental Workflow
Caption: General workflow for studying this compound in DIO models.
3. Glucose and Insulin Tolerance Tests
-
Glucose Tolerance Test (GTT):
-
Fast animals overnight.
-
Administer a glucose bolus (e.g., 2 g/kg body weight) via i.p. injection.
-
Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast animals for a shorter duration (e.g., 4-6 hours).
-
Administer an insulin bolus (e.g., 0.75 U/kg body weight) via i.p. injection.
-
Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
-
4. Tissue Collection and Analysis
-
At the end of the treatment period, euthanize animals and collect tissues such as skeletal muscle (e.g., gastrocnemius), liver, and adipose tissue.
-
Western Blotting: Analyze protein expression and phosphorylation status of key insulin signaling molecules (e.g., Akt, p-Akt) and glucose transporters (e.g., GLUT4) in muscle lysates.
-
Metabolite Analysis: Measure intramyocellular lipid intermediates (ceramides, diacylglycerol, long-chain acyl-CoAs) using techniques like mass spectrometry.
-
Enzyme Activity Assays: Assess the activity of enzymes like CPT-1 and pyruvate dehydrogenase (PDH).[1]
Data Presentation
Table 1: Effects of this compound on Metabolic Parameters in DIO Mice
| Parameter | HFD + Vehicle | HFD + this compound | Reference |
| Body Weight Change | Increase | Attenuated Increase | [4] |
| Fasting Insulin | Elevated | Reduced | [4] |
| GTT (AUC) | Increased | Significantly Reduced | [4] |
| Insulin Sensitivity (ITT) | Impaired | Improved | [3] |
| Respiratory Exchange Ratio | Decreased | Increased | [3] |
Table 2: Effects of this compound on Skeletal Muscle in DIO Mice
| Parameter | HFD + Vehicle | HFD + this compound | Reference |
| p-Akt/Akt Ratio | Decreased | Increased | [1][6] |
| Membrane GLUT4 Content | Decreased | Increased | [1][6] |
| Intramyocellular Ceramides | Increased | Decreased | [3] |
| Intramyocellular DAG | Increased | Decreased | [3] |
| PDH Activity | Decreased | Increased | [1] |
Considerations and Limitations
While this compound is a valuable tool, it is important to consider its potential off-target effects and systemic impact. Chronic inhibition of CPT-1 can have implications for cardiac metabolism, as the heart heavily relies on fatty acid oxidation for energy.[5] Therefore, studies should be designed to assess cardiac function and morphology, especially in long-term treatment protocols. Furthermore, this compound inhibits both CPT-1a (liver isoform) and CPT-1b (muscle and heart isoform), though it is more selective for CPT-1b.[5][8] Researchers should consider these factors when interpreting their data.
This compound serves as an effective pharmacological tool to investigate the role of fatty acid oxidation in the pathogenesis of insulin resistance in diet-induced obese models. By inhibiting CPT-1, this compound promotes a shift to glucose metabolism, leading to improved insulin sensitivity. The protocols and data presented here provide a framework for researchers to design and execute studies aimed at understanding and targeting metabolic diseases.
References
- 1. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Oxidation and Its Relation with Insulin Resistance and Associated Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. High-fat diet induced obesity promotes inflammation, oxidative stress, and hepatotoxicity in female FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oxfenicine in Isolated Perfused Heart Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfenicine, a carnitine palmitoyltransferase-1 (CPT-1) inhibitor, serves as a critical tool in cardiovascular research, particularly in studies utilizing isolated perfused heart models. By selectively inhibiting the rate-limiting enzyme for long-chain fatty acid entry into the mitochondria for β-oxidation, this compound effectively shifts the myocardial energy substrate preference from fatty acids towards glucose oxidation.[1][2][3] This metabolic modulation is of significant interest in investigating therapeutic strategies for ischemic heart disease, heart failure, and other cardiac pathologies characterized by deranged energy metabolism.[4][5]
These application notes provide a comprehensive overview of the use of this compound in isolated perfused heart experiments, including detailed protocols, data presentation, and visualization of its mechanism of action.
Data Presentation: Summary of Quantitative Data
The following table summarizes key quantitative data from studies employing this compound in isolated perfused heart and related cardiac preparations.
| Species | Heart Preparation | This compound Concentration/Dose | Key Quantitative Findings | Reference |
| Rat | Langendorff-perfused heart | 0.5 mM | Attenuated the increase in diastolic tension during low-flow ischemia. Decreased myocardial concentrations of long-chain acylcarnitines. | [6][7] |
| Rat | Isolated perfused heart | Not specified | Inhibited fatty acid oxidation and increased carbohydrate oxidation. | [2] |
| Swine | Extracorporeally perfused heart | 33 mg/kg | Decreased ¹⁴CO₂ production from labeled palmitate by 55% at normal flow. Improved mechanical function during ischemia (+41% in max LV dP/dt). | [8][9] |
| Dog | Microsphere-induced coronary ischemia | 0.1 mmol/kg | Reduced plasma levels of lactate and lactate dehydrogenase 1 (LDH-1). | [2] |
| Rat | Diet-induced obesity model (in vivo) | 200 mg/kg/day (chronic) | Improved post-ischemic cardiac function and reduced myocardial infarct size in obese rats. | [10] |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is converted to its active metabolite, 4-hydroxyphenylglyoxylate, primarily within cardiac tissue due to the high activity of branched-chain amino acid aminotransferase in the heart.[2][11] 4-hydroxyphenylglyoxylate then inhibits CPT-1, the enzyme responsible for transporting long-chain fatty acids into the mitochondrial matrix. This inhibition leads to a decrease in fatty acid oxidation and a compensatory increase in glucose oxidation to meet the heart's energy demands.
Experimental Protocols
Protocol 1: Langendorff Isolated Rat Heart Perfusion for Ischemia-Reperfusion Studies
This protocol details the use of this compound in a Langendorff-perfused isolated rat heart model to assess its effects on myocardial function during ischemia and reperfusion.
1. Materials and Reagents:
-
Krebs-Henseleit (KH) buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose, 2.5 CaCl₂.
-
This compound stock solution (e.g., 50 mM in KH buffer, adjust pH if necessary).
-
Heparin (1000 U/mL).
-
Anesthetic (e.g., sodium pentobarbital).
-
Ice-cold KH buffer for cardiac arrest.
2. Heart Isolation and Perfusion Setup:
-
Anesthetize the rat (e.g., male Wistar, 250-300g) and administer heparin (e.g., 500 U, intraperitoneally) to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KH buffer to induce cardiac arrest.
-
Isolate the aorta and cannulate it onto the Langendorff apparatus.[12][13]
-
Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) KH buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).[14]
3. Experimental Workflow:
4. Detailed Steps:
-
Stabilization (15-20 min): Allow the heart to stabilize on the apparatus, perfusing with standard KH buffer. During this time, insert a fluid-filled balloon into the left ventricle via the mitral valve to measure isovolumetric contractile function. Set the balloon volume to achieve a stable end-diastolic pressure (e.g., 5-10 mmHg).[14]
-
Baseline (15 min): Record baseline functional parameters, including heart rate (HR), left ventricular developed pressure (LVDP), end-diastolic pressure (LVEDP), and the maximum rates of pressure development and fall (+/- dP/dt).
-
This compound Treatment (15 min): Switch the perfusion to KH buffer containing the final desired concentration of this compound (e.g., 0.5 mM).[6][7]
-
Ischemia (30 min): Induce global no-flow ischemia by stopping the perfusion.
-
Reperfusion (45 min): Restore flow with either standard KH buffer or buffer containing this compound to assess its effects during the reperfusion phase.
-
Data Acquisition and Analysis: Continuously record hemodynamic parameters throughout the experiment. At the end of the protocol, the heart can be frozen for subsequent metabolic analysis (e.g., measurement of acylcarnitines, triglycerides).[15]
Logical Relationships in Experimental Design
The decision to use this compound and the interpretation of its effects are based on a clear logical framework.
Conclusion
This compound is an invaluable pharmacological agent for investigating the role of fatty acid metabolism in cardiac physiology and pathophysiology. Its specific mechanism of action allows for targeted manipulation of myocardial energy substrate utilization in a controlled ex vivo setting. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments using this compound in isolated perfused heart systems, ultimately contributing to a deeper understanding of cardiac metabolism and the development of novel therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Biochemical mechanisms of this compound cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of perhexiline and this compound on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of reducing fatty acid metabolism on mechanical function in regionally ischemic hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Chronic CPT-1 Inhibition on Myocardial Ischemia-Reperfusion Injury (I/R) in a Model of Diet-Induced Obesity | Semantic Scholar [semanticscholar.org]
- 11. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Langendorff heart - Wikipedia [en.wikipedia.org]
- 13. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 14. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 15. This compound-induced accumulation of lipid in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Oxfenicine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfenicine is a well-characterized inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO).[1] By blocking the entry of long-chain fatty acids into the mitochondria, this compound effectively shifts cellular metabolism from fatty acid oxidation towards glucose utilization. It is important to note that this compound is a prodrug, which is converted intracellularly to its active form, 4-hydroxyphenylglyoxylate.[2] While extensively studied in the context of cardiovascular and metabolic diseases, the application of this compound in oncology research is a novel area of investigation. This document provides a comprehensive guide to preparing and utilizing this compound for in vitro cell culture experiments, with a focus on its potential applications in cancer research.
Mechanism of Action
This compound acts as a competitive inhibitor of CPT-1, which is located on the outer mitochondrial membrane. CPT-1 is essential for the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. By inhibiting CPT-1, this compound effectively curtails this transport, leading to a decrease in fatty acid oxidation and a subsequent reduction in ATP production from this source. This inhibition forces a metabolic shift towards glycolysis and glucose oxidation to meet the cell's energy demands. The active metabolite of this compound, 4-hydroxyphenylglyoxylate, demonstrates tissue-specific inhibitory concentrations, with significantly higher potency in heart mitochondria compared to liver mitochondria.[3][4]
Data Presentation
Solubility and Storage
| Parameter | Value |
| Solubility | Slightly soluble in DMSO and PBS. A 10 mM stock solution in water has been reported. |
| Stock Solution Storage | Store at -80°C for up to 2 years or -20°C for up to 1 year.[5] Avoid repeated freeze-thaw cycles. |
In Vitro Efficacy of 4-hydroxyphenylglyoxylate (Active Metabolite)
| Tissue Origin | Target | IC50 |
| Rat Heart Mitochondria | CPT-1 | 11 µM |
| Rat Liver Mitochondria | CPT-1 | 510 µM |
Note: There is currently no published data on the IC50 values of this compound or its active metabolite in cancer cell lines. The provided IC50 values are for isolated mitochondria and may not directly translate to whole-cell assays.
Reported In Vitro Working Concentrations (Non-Cancer Models)
| Cell/Tissue Type | Concentration | Incubation Time | Observed Effect |
| Chick Embryonic Ventricular Cells | 10 mM | 24 hours | Reduction in palmitate-induced apoptosis.[5] |
| Isolated Rat Adipocytes | 100 µM - 1 mM | 2 hours | Reduced fatty acid oxidation and lipolysis. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For a 10 mM stock solution, this will be 1.6716 mg per 1 mL of water (Molecular Weight: 167.16 g/mol ).
-
Dissolving: Add the required volume of sterile, nuclease-free water to the conical tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.
-
Sterilization: Draw the dissolved this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filtering: Filter the solution into a new sterile conical tube. This step is crucial to ensure the sterility of the stock solution for cell culture use.[5]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[5]
General Protocol for Cell Treatment
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
Prepared this compound stock solution (10 mM)
-
Vehicle control (sterile water)
Protocol:
-
Cell Seeding: Seed cells at the desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control using the same volume of sterile water as the highest volume of this compound stock solution used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability, metabolic, or molecular analyses.
Protocol for Assessing the Effect of this compound on Cell Viability (MTT Assay)
Materials:
-
Cells treated with this compound as described above in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Add MTT Reagent: After the desired incubation period with this compound, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Protocol for Measuring Fatty Acid Oxidation (FAO)
Materials:
-
Cells treated with this compound
-
FAO assay substrate (e.g., [9,10-³H]palmitate or a commercially available FAO assay kit)
-
Scintillation counter and vials (for radioactive assays) or appropriate plate reader (for colorimetric/fluorometric assays)
Protocol (Example using a generic kit):
-
Cell Preparation: Treat cells with this compound for the desired time.
-
Assay Initiation: Follow the manufacturer's instructions for the specific FAO assay kit. This typically involves washing the cells and incubating them with the FAO substrate.
-
Measurement: After the incubation period, measure the product of FAO (e.g., ³H₂O for radioactive assays, or a specific metabolite for other assays) using the appropriate detection method.
-
Data Analysis: Quantify the rate of FAO in this compound-treated cells and compare it to the vehicle-treated controls.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Experimental Workflow for this compound Preparation and Cell Treatment
Caption: Workflow for preparing and using this compound.
Conclusion
This compound is a valuable tool for studying cellular metabolism, specifically for inhibiting fatty acid oxidation. While its effects in cancer cells are not yet well-documented, the protocols and information provided here offer a solid foundation for researchers to begin exploring its potential in this area. It is recommended to perform dose-response studies to determine the optimal working concentration for specific cell lines and experimental endpoints. The provided protocols for assessing cell viability and fatty acid oxidation can be adapted to investigate the impact of this compound on cancer cell metabolism and survival.
References
- 1. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reducing fatty acid oxidation improves cancer-free survival in a mouse model of Li-Fraumeni syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer metabolism: fatty acid oxidation in the limelight - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Dosage of Oxfenicine for Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal dosage of Oxfenicine in rodent models for metabolic research. The following sections detail established dosages, experimental protocols, and the underlying mechanism of action.
Introduction to this compound
This compound is a potent and specific inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), a key enzyme in the mitochondrial fatty acid oxidation pathway.[1][2] By inhibiting CPT-1, this compound effectively shifts cellular energy metabolism from fatty acid oxidation towards glucose utilization. This mechanism of action makes it a valuable tool for studying metabolic disorders such as obesity, type 2 diabetes, and cardiovascular diseases. In rodent models, this compound has been shown to improve insulin sensitivity, reduce adiposity, and protect cardiac tissue from ischemic damage.[3][4]
Recommended Dosages and Administration
The most consistently reported effective dosage of this compound in both rat and mouse models for metabolic studies is 150 mg/kg of body weight, administered daily via intraperitoneal (IP) injection .[3][4]
Table 1: Summary of Effective this compound Dosages in Rodent Studies
| Animal Model | Dosage | Route of Administration | Frequency | Duration | Key Findings | Reference |
| High-fat diet-fed mice | 150 mg/kg | Intraperitoneal (IP) | Daily | 14 days | Improved whole-body insulin sensitivity, increased phosphorylated Akt and GLUT4 content in gastrocnemius muscle. | [3] |
| Male Sprague-Dawley rats on high-fat diet | 150 mg/kg | Intraperitoneal (IP) | Daily | 3 weeks | Reduced body weight and adiposity, improved insulin sensitivity. | [3] |
| Streptozotocin-induced diabetic male Wistar rats | 150 mg/kg | Oral gavage | Daily | 8 weeks | Increased total peripheral resistance. | [5] |
Experimental Protocols
Preparation of this compound for Injection
-
Reagent: this compound (4-hydroxy-L-phenylglycine)
-
Vehicle: Sterile 1x Phosphate-Buffered Saline (PBS).
-
Procedure:
-
Weigh the required amount of this compound powder based on the total body weight of the animals to be treated and the desired dosage (150 mg/kg).
-
Suspend the this compound powder in sterile 1x PBS. Note that this compound may not fully dissolve and will likely form a suspension.
-
Ensure the suspension is homogenous by vortexing or gentle agitation before each injection.
-
Intraperitoneal (IP) Injection Protocol for Rodents
Materials:
-
Prepared this compound suspension
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol wipes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to calculate the precise volume of the this compound suspension to be injected.
-
Properly restrain the rodent to expose the abdomen. For rats, this may involve one person restraining while another injects. For mice, a one-handed restraint technique can be used.
-
-
Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper needle placement.
-
If aspiration is clear, slowly inject the this compound suspension.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for a short period post-injection for any signs of distress.
-
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of Carnitine Palmitoyltransferase-1 (CPT-1). CPT-1 is located on the outer mitochondrial membrane and is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.
By inhibiting CPT-1, this compound reduces the cell's ability to utilize fatty acids as an energy source. This leads to a compensatory increase in glucose uptake and oxidation. One of the key downstream effects of this metabolic shift is the enhancement of insulin signaling, particularly through the Akt/GLUT4 pathway in skeletal muscle.
Caption: this compound's inhibition of CPT-1 and its impact on the insulin signaling pathway.
Safety and Toxicology
It is important to note that studies on a structurally related benzimidazole compound, Oxfendazole, have identified the bone marrow, liver, spleen, and reproductive organs as potential targets of toxicity at higher doses. Researchers should, therefore, closely monitor animals for any signs of toxicity, which may include, but are not limited to, weight loss, changes in behavior, and signs of organ dysfunction.
Experimental Workflow for a Typical Metabolic Study
The following diagram outlines a typical workflow for a study investigating the effects of this compound on metabolic parameters in a diet-induced obesity model.
References
- 1. This compound diverts rat muscle metabolism from fatty acid to carbohydrate oxidation and protects the ischaemic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Application Notes and Protocols: In Vitro Assays for Measuring the Effect of Oxfenicine on Adipocytes
These application notes provide detailed protocols for in vitro assays to measure the metabolic effects of Oxfenicine on adipocytes. This compound is a specific inhibitor of carnitine palmitoyltransferase 1b (CPT-1b), an enzyme crucial for fatty acid oxidation.[1][2] By inhibiting CPT-1b, this compound has been shown to modulate key metabolic processes in white adipose tissue (WAT), including lipolysis, lipogenesis, and fatty acid oxidation, making it a compound of interest for metabolic disease research.[1][2]
Mechanism of Action of this compound in Adipocytes
This compound's primary mechanism of action is the inhibition of CPT-1b, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3][4] In adipocytes, this inhibition leads to a decrease in fatty acid oxidation.[1][5] This has downstream effects on other metabolic pathways, including a reduction in stimulated lipolysis and a decrease in glucose incorporation into lipids (lipogenesis).[1][2] The reduction in lipolysis may be a compensatory mechanism to prevent the excessive release of non-esterified fatty acids (NEFAs) into circulation, given that their oxidation is inhibited.[1]
Caption: Mechanism of this compound action on adipocytes.
Key In Vitro Assays and Protocols
The following protocols are designed for use with cultured adipocytes, such as differentiated 3T3-L1 cells or primary adipocytes isolated from adipose tissue.
This assay determines if this compound affects the process of adipogenesis, the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.
Experimental Workflow
Caption: Workflow for the Adipocyte Differentiation Assay.
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 12- or 24-well plates and grow to 100% confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin (MDI cocktail). This is also when you begin treatment with various concentrations of this compound or a vehicle control.
-
Maintenance: After 2 days (Day 2), replace the induction medium with a maintenance medium containing 1 µg/mL insulin and the respective this compound concentrations.
-
Culture: Continue to culture the cells for an additional 6-8 days, replacing the medium every 2 days with fresh maintenance medium and this compound.
-
Staining Preparation: On Day 8 or 10, wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 10% formalin for at least 1 hour.[6]
-
Oil Red O Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the cells to dry completely. Add Oil Red O working solution (0.2% Oil Red O in 40% isopropanol) and incubate for 30 minutes at room temperature.[6]
-
Washing: Wash the plates thoroughly with distilled water to remove excess stain.[6]
-
Quantification: Elute the stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes on a shaker.[6] Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a spectrophotometer.[6]
This assay measures the breakdown of triglycerides (lipolysis) by quantifying the amount of glycerol released into the culture medium. This compound has been shown to reduce isoproterenol-stimulated lipolysis in isolated adipocytes.[1]
Experimental Workflow
Caption: Workflow for the Adipocyte Lipolysis Assay.
Protocol:
-
Cell Preparation: Use mature adipocytes (e.g., differentiated 3T3-L1 cells or isolated primary adipocytes).
-
Pre-treatment: Incubate the adipocytes (approximately 5 x 10^5 cells) with the desired concentration of this compound (e.g., 1 mM) or vehicle for 2 hours at 37°C with gentle agitation.[1]
-
Stimulation: To measure stimulated lipolysis, add a β-adrenergic agonist like isoproterenol (100 nM final concentration).[1] For basal lipolysis, add a vehicle.
-
Incubation: Incubate the cells for 75 minutes at 37°C with gentle agitation (e.g., 50 orbital strokes/min).[1]
-
Sample Collection: After incubation, carefully collect a 200 µL aliquot of the culture medium.[1]
-
Glycerol Measurement: Determine the glycerol concentration in the collected media using a commercially available glycerol assay kit, typically based on a colorimetric or fluorometric method.
Quantitative Data Summary: Effect of 1 mM this compound on Isoproterenol-Stimulated Lipolysis [1]
| Adipocyte Source | Treatment | Glycerol Release (Fold Change vs. Control) |
|---|---|---|
| Epididymal | Isoproterenol + this compound | Reduced |
| Subcutaneous Inguinal | Isoproterenol + this compound | Reduced |
This assay measures the rate of β-oxidation of fatty acids by quantifying the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid substrate like [1-14C]palmitate.
Experimental Workflow
Caption: Workflow for the Fatty Acid Oxidation Assay.
Protocol:
-
Cell Preparation: Use isolated primary adipocytes or cultured adipocytes.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 100 µM, 1 mM) or vehicle for 2 hours at 37°C.[1]
-
Assay Initiation: Add the fatty acid substrate, typically [1-14C]palmitate complexed to BSA, to the cells.
-
Incubation: Incubate the cells in sealed flasks (with a center well containing a CO2 trapping agent like NaOH if measuring CO2) for 90 minutes at 37°C.
-
Assay Termination: Stop the reaction by injecting an acid (e.g., perchloric acid).
-
Quantification:
-
CO2 Measurement: If trapping CO2, remove the center well and measure the radioactivity using a liquid scintillation counter.
-
Acid-Soluble Metabolites (ASMs): Centrifuge the reaction mixture and measure the radioactivity in the acid-soluble supernatant, which contains intermediate metabolites of β-oxidation.
-
Quantitative Data Summary: Effect of this compound on Palmitate Oxidation [1]
| Adipocyte Source | This compound Concentration | Palmitate Oxidation (% of Control) | P-value |
|---|---|---|---|
| Epididymal | 1 mM | Significantly Reduced | P < 0.001 |
| Subcutaneous Inguinal | 1 mM | Significantly Reduced | P < 0.01 |
This assay measures the rate of de novo lipogenesis by tracking the incorporation of radiolabeled glucose (e.g., D-[U-14C]glucose) into the total lipid fraction of adipocytes.
Experimental Workflow
Caption: Workflow for Glucose Incorporation into Lipids Assay.
Protocol:
-
Cell Preparation: Use approximately 1 x 10^6 adipocytes per reaction.[1]
-
Pre-treatment: Pre-incubate cells with this compound (e.g., 1 mM) or vehicle for 2 hours.[1]
-
Assay Initiation: Add Krebs-Ringer-Bicarbonate-HEPES (KRBH) buffer containing 3.5% BSA, 5 mM glucose, and 0.5 µCi/mL of D-[U-14C]glucose.[1] Include parallel conditions with and without insulin to measure basal and insulin-stimulated lipogenesis.
-
Incubation: Incubate for 2 hours at 37°C.
-
Lipid Extraction: Stop the reaction and extract the total lipids using an organic solvent mixture (e.g., Dole's reagent: isopropanol:heptane:H2SO4).
-
Quantification: Transfer the upper organic phase containing the lipids to a scintillation vial and measure the incorporated radioactivity using a liquid scintillation counter.
Quantitative Data Summary: Effect of 1 mM this compound on Glucose Incorporation into Lipids [1]
| Adipocyte Source | Condition | Glucose Incorporation (% Reduction vs. Control) | P-value |
|---|---|---|---|
| Epididymal | Insulin-Stimulated | Reduced | P < 0.001 |
| Subcutaneous Inguinal | Insulin-Stimulated | 41% | P < 0.05 |
This assay measures the transport of glucose into adipocytes, a key function stimulated by insulin. It is often measured using a radiolabeled, non-metabolizable glucose analog like 2-deoxy-[3H]-glucose.
Protocol:
-
Cell Preparation: Use differentiated adipocytes in 12- or 24-well plates.
-
Serum Starvation: Serum-starve the cells for 2-4 hours in KRBH buffer.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for a specified period (e.g., 2 hours).
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. Include a non-stimulated control.
-
Glucose Uptake: Add 2-deoxy-[3H]-glucose to a final concentration of 0.1-0.5 µCi/mL and incubate for 5-10 minutes.
-
Assay Termination: Stop the uptake by washing the cells rapidly three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Quantification: Transfer the cell lysate to a scintillation vial and measure the radioactivity using a liquid scintillation counter. Normalize the counts to the total protein content of each well.
References
- 1. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing Metabolic Flux with Radiolabeled Fatty Acids and Oxfenicine
Introduction
The study of cellular metabolism is crucial for understanding normal physiological processes and the progression of diseases such as metabolic syndrome, cardiovascular disease, and cancer. Fatty acid oxidation (FAO) is a primary pathway for energy production in many tissues. The ability to trace and quantify the flux of fatty acids through this pathway provides valuable insights into cellular bioenergetics. This application note describes a method for tracing metabolic flux using radiolabeled fatty acids in combination with Oxfenicine, a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1).
This compound, chemically known as S-2-(4-hydroxyphenyl)glycine, functions as a pro-drug.[1] Inside the cell, it is transaminated to its active metabolite, 4-hydroxyphenylglyoxylate.[2][3] This active form inhibits CPT-1, the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs.[4][5] By inhibiting CPT-1, this compound effectively blocks the oxidation of long-chain fatty acids.[6] This specific inhibition allows researchers to differentiate CPT-1 dependent FAO from other metabolic pathways and to study the subsequent redirection of metabolic flux towards other substrates like glucose.
The use of radiolabeled fatty acids, such as [14C]palmitate or [3H]palmitate, allows for the direct measurement of FAO. As the fatty acid is oxidized, the radiolabel is incorporated into metabolic intermediates and end products. By quantifying the amount of radiolabeled CO2 (a measure of complete oxidation) and acid-soluble metabolites (a measure of incomplete oxidation), a precise rate of FAO can be determined.[7][8]
This method provides a powerful tool for researchers in basic science and drug development to investigate the mechanisms of metabolic regulation, screen for compounds that modulate FAO, and understand the metabolic phenotype of various cell types and tissues.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the fatty acid β-oxidation pathway with the point of inhibition by this compound, and the general experimental workflow for tracing metabolic flux.
Experimental Protocols
Protocol 1: Fatty Acid Oxidation in Cultured Cells
This protocol details the measurement of FAO in adherent cell cultures using [14C]palmitate.
Materials and Reagents:
-
Adherent cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO or appropriate solvent)
-
[1-14C]Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-Carnitine
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
Scintillation cocktail
-
24-well cell culture plates
-
Sealing film or tape for culture plates
-
Filter paper discs
-
Scintillation vials
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach the desired confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of Radiolabeled Palmitate-BSA Conjugate:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
Prepare a 10 mM stock solution of palmitic acid containing [1-14C]palmitate in ethanol. The final specific activity should be approximately 1-2 µCi/µmol.
-
Warm the BSA solution to 37°C. Add the palmitate stock solution dropwise to the BSA solution while stirring to achieve a final concentration of 1-2 mM palmitate. This results in a molar ratio of approximately 3:1 (palmitate:BSA).
-
Incubate at 37°C for 1 hour to allow for conjugation.
-
-
Pre-incubation with this compound:
-
On the day of the experiment, aspirate the culture medium from the cells.
-
Wash the cells twice with warm PBS.
-
Add pre-warmed culture medium containing either this compound (e.g., 1 mM) or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Initiation of the Oxidation Assay:
-
Prepare the reaction medium: serum-free culture medium containing the [14C]palmitate-BSA conjugate (final concentration ~100 µM palmitate, 0.4 µCi/mL) and L-carnitine (final concentration ~0.5 mM).
-
Aspirate the pre-incubation medium.
-
Add 500 µL of the reaction medium to each well.
-
-
CO2 Trapping:
-
Place a small piece of filter paper soaked in 1 M KOH into the cap of a microcentrifuge tube, which will be placed inside each well to trap the evolved 14CO2. Alternatively, a center well system can be used.
-
Seal the plates tightly to prevent the escape of 14CO2.
-
-
Incubation: Incubate the plates at 37°C for 2-4 hours.
-
Stopping the Reaction and CO2 Collection:
-
To stop the reaction, inject 100 µL of 1 M perchloric acid into each well, being careful not to touch the filter paper.
-
Allow the plates to sit at room temperature for at least 1 hour to ensure all dissolved 14CO2 is released from the medium and trapped by the KOH-soaked filter paper.
-
-
Quantification of Complete Oxidation (14CO2):
-
Carefully remove the filter paper and place it into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Quantification of Incomplete Oxidation (Acid-Soluble Metabolites):
-
Transfer the acidified medium from each well to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated BSA and unoxidized palmitate.
-
Take an aliquot of the supernatant (which contains the acid-soluble metabolites) and transfer it to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) for normalization.
-
Calculate the rate of palmitate oxidation as nmol/mg protein/hour for both complete and incomplete oxidation.
-
Protocol 2: Fatty Acid Oxidation in Tissue Homogenates
This protocol is adapted for measuring FAO in ex vivo tissue samples.
Materials and Reagents:
-
Tissue of interest (e.g., heart, skeletal muscle, liver)
-
Homogenization buffer (e.g., sucrose-Tris-EDTA buffer)
-
All reagents listed in Protocol 1
-
Tissue homogenizer (e.g., Dounce or Potter-Elvehjem)
Procedure:
-
Tissue Preparation:
-
Excise the tissue of interest and place it in ice-cold homogenization buffer.
-
Mince the tissue finely with scissors.
-
Homogenize the tissue on ice. The extent of homogenization may need to be optimized for different tissues.
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to remove nuclei and cellular debris. The supernatant will be used for the assay.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
Fatty Acid Oxidation Assay:
-
In a sealed reaction vial, combine the tissue homogenate (e.g., 100-500 µg of protein) with a reaction buffer containing the [14C]palmitate-BSA conjugate, L-carnitine, and either this compound or vehicle control.
-
The subsequent steps for CO2 trapping, incubation, stopping the reaction, and quantifying radioactivity are similar to those described in Protocol 1 (steps 5-9).
-
-
Data Analysis: Calculate the rate of palmitate oxidation and normalize to the amount of protein used in the assay (nmol/mg protein/hour).
Data Presentation
Quantitative data from these experiments should be summarized in tables to facilitate clear comparison between different experimental conditions.
Table 1: Effect of this compound on [14C]Palmitate Oxidation in C2C12 Myotubes
| Treatment Group | Complete Oxidation (14CO2) (nmol/mg protein/hr) | Incomplete Oxidation (ASM) (nmol/mg protein/hr) | Total Oxidation (nmol/mg protein/hr) |
| Vehicle Control | 15.2 ± 1.8 | 25.5 ± 2.3 | 40.7 ± 3.9 |
| This compound (1 mM) | 2.1 ± 0.5 | 4.3 ± 0.9 | 6.4 ± 1.3 |
| % Inhibition | 86.2% | 83.1% | 84.3% |
Data are presented as mean ± standard deviation (n=3). ASM: Acid-Soluble Metabolites. This is example data and should be replaced with experimental results.
Table 2: Tissue-Specific Inhibition of [14C]Palmitate Oxidation by this compound
| Tissue Homogenate | Treatment | Total Palmitate Oxidation (nmol/mg protein/hr) | % Inhibition by this compound |
| Heart | Vehicle | 55.8 ± 6.1 | \multirow{2}{}{89.1%} |
| This compound (1 mM) | 6.1 ± 1.2 | ||
| Liver | Vehicle | 42.3 ± 5.4 | \multirow{2}{}{15.4%} |
| This compound (1 mM) | 35.8 ± 4.9 |
Data are presented as mean ± standard deviation (n=4). This is example data and reflects the known tissue-specific effects of this compound, which is more potent in the heart than in the liver.[2][3]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fatty acid oxidation inhibitors - Wikipedia [en.wikipedia.org]
- 6. Inhibition of carnitine-acyl transferase I by this compound studied in vivo with [11C]-labeled fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
Investigating the Antilipolytic and Antilipogenic Effects of Oxfenicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxfenicine, a specific inhibitor of carnitine palmitoyltransferase-1b (CPT-1b), has demonstrated significant effects on lipid metabolism, positioning it as a compound of interest for metabolic disease research. These application notes provide a comprehensive overview of the antilipolytic and antilipogenic properties of this compound. Detailed protocols for key in vitro experiments are provided to enable researchers to investigate its mechanism of action and potential therapeutic applications.
Introduction
This compound, chemically known as S-2-(4-hydroxyphenyl)glycine, functions as a prodrug that is transaminated to its active metabolite, 4-hydroxyphenylglyoxylate.[1][2] This active form inhibits CPT-1, a crucial enzyme in the mitochondrial fatty acid oxidation pathway.[2][3] By blocking CPT-1, this compound effectively reduces the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[3][4] This inhibition of fatty acid oxidation leads to secondary effects on lipolysis and lipogenesis, making it a valuable tool for studying metabolic regulation.[5][6] In vivo studies have shown that this compound treatment can reduce body weight, adiposity, and improve insulin sensitivity in high-fat diet-fed rats.[5][6][7][8]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of CPT-1b, the muscle and adipose tissue isoform of the CPT-1 enzyme.[5][6][7] This inhibition is tissue-specific to some extent, with heart mitochondrial CPT-1 showing high sensitivity.[2] The inhibition of fatty acid oxidation leads to a metabolic shift towards carbohydrate utilization.[1][9] In adipose tissue, this disruption of fatty acid metabolism results in both antilipolytic and antilipogenic effects. The reduction in fatty acid oxidation is thought to trigger a compensatory downregulation of lipolysis to prevent the excessive release of non-esterified fatty acids into circulation.[5] Furthermore, this compound has been shown to decrease the incorporation of glucose into lipids, indicating an inhibitory effect on lipogenesis.[5][6]
Data Presentation
In Vitro Effects of this compound on Adipocyte Metabolism
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Fatty Acid Oxidation | Epididymal Adipocytes | 1 mM | Reduced | [5] |
| Fatty Acid Oxidation | Subcutaneous Inguinal Adipocytes | 1 mM | Reduced | [5] |
| Isoproterenol-Stimulated Lipolysis | Epididymal Adipocytes | 1 mM | Reduced | [5] |
| Isoproterenol-Stimulated Lipolysis | Subcutaneous Inguinal Adipocytes | 1 mM | Reduced | [5] |
| Glucose Incorporation into Lipids (Lipogenesis) | Epididymal Adipocytes | 1 mM | Reduced | [5] |
| Glucose Incorporation into Lipids (Lipogenesis) | Subcutaneous Inguinal Adipocytes | 1 mM | Reduced | [5] |
| Fatty Acid Oxidation | Isolated Perfused Rat Hearts | 2 mM | Reduced by 45% | [3] |
In Vivo Effects of this compound in High-Fat Diet-Fed Rats
| Parameter | Dosage | Duration | Effect | Reference |
| Body Weight | 150 mg/kg (i.p. daily) | 3 weeks | Reduced | [5][6][7] |
| Adiposity | 150 mg/kg (i.p. daily) | 3 weeks | Reduced | [5][6][7] |
| Whole Body Fat Oxidation | 150 mg/kg (i.p. daily) | 3 weeks | Reduced | [5][6][7] |
| Insulin Sensitivity | 150 mg/kg (i.p. daily) | 3 weeks | Improved | [5][6][7] |
| Intramyocellular Ceramide | 150 mg/kg (i.p. daily) | 4 weeks | Decreased | [9][10] |
| Intramyocellular Long-chain Acyl CoA | 150 mg/kg (i.p. daily) | 4 weeks | Decreased | [9][10] |
| Intramyocellular Diacylglycerol | 150 mg/kg (i.p. daily) | 4 weeks | Decreased | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay (Glycerol Release)
This protocol measures the rate of lipolysis in isolated adipocytes by quantifying the amount of glycerol released into the incubation medium.
Materials:
-
Isolated primary adipocytes or differentiated adipocyte cell line (e.g., 3T3-L1)
-
Krebs-Ringer bicarbonate buffer (KRBH) with 1% BSA, pH 7.4
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Isoproterenol (lipolytic stimulus)
-
Glycerol Assay Kit (colorimetric or fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Adipocyte Preparation: Isolate primary adipocytes from adipose tissue by collagenase digestion or culture and differentiate an adipocyte cell line.
-
Cell Seeding: Seed adipocytes in a 96-well plate at a desired density and allow them to equilibrate.
-
Pre-incubation with this compound:
-
Prepare working solutions of this compound in KRBH buffer at various concentrations (e.g., 10 µM, 100 µM, 1 mM). Include a vehicle control (DMSO).
-
Remove the culture medium and wash the cells with KRBH buffer.
-
Add the this compound working solutions or vehicle control to the respective wells.
-
Pre-incubate for 2 hours at 37°C in a humidified incubator.
-
-
Stimulation of Lipolysis:
-
Prepare a solution of isoproterenol in KRBH buffer.
-
Add the isoproterenol solution to the wells to stimulate lipolysis (final concentration, e.g., 10 µM). Include a basal (unstimulated) control.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Collect the incubation medium (supernatant) from each well.
-
Glycerol Quantification:
-
Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Measure the protein content in each well for normalization.
-
-
Data Analysis: Express the results as glycerol released (e.g., in nmol) per mg of cell protein per hour. Compare the glycerol release in this compound-treated groups to the vehicle-treated control.
Protocol 2: In Vitro Lipogenesis Assay (Glucose Incorporation)
This protocol measures the rate of de novo lipogenesis in adipocytes by quantifying the incorporation of radiolabeled glucose into lipids.
Materials:
-
Isolated primary adipocytes or differentiated adipocyte cell line
-
Krebs-Ringer bicarbonate buffer (KRBH) with 1% BSA, pH 7.4
-
This compound stock solution
-
D-[U-¹⁴C]glucose
-
Insulin (to stimulate lipogenesis)
-
Dole's extraction mixture (isopropanol:heptane:1N H₂SO₄, 40:10:1)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Adipocyte Preparation and Seeding: Follow the same procedure as in Protocol 1.
-
Pre-incubation with this compound:
-
Prepare working solutions of this compound in KRBH buffer.
-
Wash cells and add the this compound or vehicle solutions.
-
Pre-incubate for 2 hours at 37°C.
-
-
Stimulation of Lipogenesis:
-
Prepare a solution of insulin and D-[U-¹⁴C]glucose in KRBH buffer.
-
Add this solution to the wells (final insulin concentration e.g., 100 nM; final D-[U-¹⁴C]glucose concentration e.g., 1 µCi/mL).
-
Incubate for 2 hours at 37°C.
-
-
Lipid Extraction:
-
Stop the reaction by adding Dole's extraction mixture.
-
Add heptane and water to separate the phases.
-
Collect the upper organic (heptane) phase containing the lipids.
-
-
Quantification of Radioactivity:
-
Transfer the organic phase to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as counts per minute (CPM) or disintegrations per minute (DPM) per mg of cell protein. Compare the glucose incorporation in this compound-treated groups to the vehicle-treated control.
Conclusion
This compound demonstrates clear antilipolytic and antilipogenic effects in adipose tissue, primarily driven by its inhibition of CPT-1b and the subsequent reduction in fatty acid oxidation. The provided protocols offer a framework for researchers to further investigate the nuanced effects of this compound on lipid metabolism. These studies will be crucial in elucidating its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and this compound in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carnitine-acyl transferase I by this compound studied in vivo with [11C]-labeled fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of Oxfenicine in metabolic studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Oxfenicine in metabolic studies. The information is presented in a question-and-answer format to directly address potential off-target effects and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that is actively transported into cells. Intracellularly, it is converted to its active metabolite, 4-hydroxyphenylglyoxylate, through a transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT).[1][2] 4-hydroxyphenylglyoxylate then competitively inhibits carnitine palmitoyltransferase I (CPT-I), a key enzyme in the mitochondrial fatty acid oxidation (FAO) pathway. This inhibition leads to a metabolic shift from fatty acid utilization to glucose oxidation for energy production.[1][3][4][5]
Q2: Why does this compound exhibit tissue-specific effects, particularly in the heart?
A2: The tissue-specific effects of this compound are primarily due to the differential expression and activity of branched-chain amino acid aminotransferase (BCAT), the enzyme responsible for its activation. The heart has a significantly higher BCAT activity compared to the liver.[1][2] Consequently, more of the active inhibitor, 4-hydroxyphenylglyoxylate, is generated in cardiac tissue, leading to a more potent inhibition of CPT-I and fatty acid oxidation in the heart.[1][2]
Q3: What are the known off-target effects of this compound?
A3: The most significant off-target effect of this compound is cardiotoxicity, which can manifest as cardiac hypertrophy with chronic administration.[6][7] This is associated with mitochondrial dysfunction, including reduced oxygen consumption, uncoupling of oxidative phosphorylation, and inhibition of creatine phosphate kinase.[2][6] Furthermore, this compound can induce the accumulation of lipids, such as triglycerides and phospholipids, in the heart, liver, and kidneys.[6][8]
Q4: How does this compound interact with branched-chain amino acid (BCAA) metabolism?
A4: The activation of this compound is intrinsically linked to BCAA metabolism as it requires the BCAA-catabolizing enzyme, branched-chain amino acid aminotransferase (BCAT).[1][2] This means that the efficacy of this compound can be influenced by the cellular BCAA pool and the activity of BCAA metabolic pathways. Conversely, high concentrations of this compound might compete with natural BCAAs for the BCAT enzyme, potentially affecting BCAA catabolism.
Troubleshooting Guide
Issue 1: Unexpectedly low efficacy of this compound in inhibiting fatty acid oxidation in my in vitro model.
-
Possible Cause 1: Low Branched-Chain Amino Acid Aminotransferase (BCAT) Activity. The conversion of this compound to its active form is dependent on BCAT activity. The cell line or tissue type you are using may have inherently low BCAT expression or activity.
-
Troubleshooting Step:
-
Measure the BCAT activity in your experimental model.
-
If BCAT activity is low, consider using a cell line with known high BCAT expression or supplementing the media with branched-chain amino acids to potentially enhance the transamination process.
-
Alternatively, consider using the active metabolite, 4-hydroxyphenylglyoxylate, directly, although its cell permeability may differ from this compound.
-
-
-
Possible Cause 2: High Carnitine Concentration in the medium. The inhibitory effect of 4-hydroxyphenylglyoxylate on CPT-I can be partially reversed by increasing concentrations of carnitine.[1]
-
Troubleshooting Step:
-
Check the concentration of carnitine in your cell culture medium or experimental buffer.
-
If it is high, consider using a medium with a lower, yet physiologically relevant, carnitine concentration.
-
-
Issue 2: I observe signs of cellular stress or toxicity at concentrations where I expect to see specific inhibition of fatty acid oxidation.
-
Possible Cause: Mitochondrial Dysfunction. this compound can induce mitochondrial damage, leading to reduced oxygen consumption and uncoupling of oxidative phosphorylation, which can manifest as cellular stress.[2][6]
-
Troubleshooting Step:
-
Perform a dose-response curve to determine the optimal concentration of this compound that inhibits fatty acid oxidation without causing significant cytotoxicity in your model.
-
Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRM or JC-1 staining) or by measuring cellular ATP levels.
-
Conduct a mitochondrial stress test using a Seahorse XF Analyzer or similar technology to evaluate basal respiration, ATP-linked respiration, and maximal respiratory capacity.
-
-
Issue 3: My experimental results show an accumulation of intracellular lipids after this compound treatment.
-
Possible Cause: Inhibition of Fatty Acid Oxidation. By blocking the entry of long-chain fatty acids into the mitochondria for oxidation, this compound can lead to their re-esterification into triglycerides and phospholipids, resulting in lipid droplet accumulation.[6][8]
-
Troubleshooting Step:
-
This is an expected consequence of CPT-I inhibition. To confirm this, you can quantify the intracellular lipid accumulation using methods like Oil Red O staining or BODIPY staining followed by fluorescence microscopy or flow cytometry.
-
To investigate the metabolic fate of the accumulated lipids, you can perform lipidomics analysis.
-
-
Issue 4: I am observing unexpected changes in glucose metabolism that are more pronounced than the expected shift from fatty acid oxidation.
-
Possible Cause: Alterations in BCAA Metabolism. As this compound's activation is linked to BCAA metabolism, it may indirectly affect signaling pathways regulated by BCAAs, which are known to influence glucose uptake and utilization.[9]
-
Troubleshooting Step:
-
Measure the intracellular concentrations of branched-chain amino acids and their keto-acid derivatives (BCKAs) to assess if this compound treatment is altering BCAA homeostasis.
-
Investigate key regulatory points in glucose metabolism, such as the activity of pyruvate dehydrogenase (PDH), which has been shown to be influenced by BCAA levels.[9]
-
-
Quantitative Data Summary
| Parameter | Tissue/Cell Type | Value | Reference |
| IC50 for CPT-I Inhibition | Heart Mitochondria (Rat) | 11 µM | [1][2] |
| Liver Mitochondria (Rat) | 510 µM | [1][2] | |
| ED50 for Pyruvate Dehydrogenase (PDH) Activity | Heart (Rat) | 0.3 mmol/kg | [4] |
| Effect on Acyl Carnitine | Ischemic Myocardium (Swine) | -70% | [10] |
| Effect on Acyl CoA | Ischemic Myocardium (Swine) | -33% | [10] |
| Cardiac Hypertrophy (Chronic Dosing) | Dog (1 year) | Up to 85% increase at 750 mg/kg/day | [7] |
| Rat (chronic) | Up to 30% increase at 900 mg/kg/day | [7] | |
| Palmitate Oxidation Inhibition | Isolated Adipocytes (Rat) | ~50% reduction with 1 mM this compound | [11] |
| Stimulated Lipolysis Inhibition | Isolated Adipocytes (Rat) | 8-20% decrease with 100 µM - 1 mM this compound | [11] |
Experimental Protocols
1. Assay for Carnitine Palmitoyltransferase I (CPT-I) Activity
This protocol is based on the forward radioisotope assay.
-
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay Buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% BSA
-
Substrates: 100 µM Palmitoyl-CoA, 400 µM L-carnitine
-
Radiolabel: L-[³H]carnitine (1 µCi)
-
Stop Solution: 1M HCl
-
Wash Buffer: 10 mM Tris-HCl (pH 7.4)
-
Scintillation fluid
-
-
Procedure:
-
Pre-incubate the mitochondrial/homogenate sample with this compound or vehicle control in the assay buffer.
-
Initiate the reaction by adding the substrate mix containing palmitoyl-CoA and L-[³H]carnitine.
-
Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold 1M HCl.
-
Wash the samples multiple times with wash buffer and centrifugation to remove unreacted L-[³H]carnitine.
-
Resuspend the final pellet in water, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts are proportional to the amount of radiolabeled palmitoylcarnitine formed and thus CPT-I activity.
-
2. Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol provides a general workflow for a mitochondrial stress test in intact cells using a Seahorse XF Analyzer.
-
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial Stress Test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone/Antimycin A.
-
Cells of interest treated with this compound or vehicle.
-
-
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A).
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Place the cell plate into the analyzer and initiate the measurement protocol.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors to determine key parameters of mitochondrial function.
-
3. Quantification of Intracellular Lipid Accumulation using Oil Red O Staining
-
Materials:
-
Cells cultured on coverslips or in multi-well plates.
-
Phosphate-buffered saline (PBS)
-
10% Formalin (for fixation)
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining, optional)
-
Microscope
-
-
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution. Incubate for 10-15 minutes.
-
Remove the staining solution and wash with 60% isopropanol.
-
Wash with distilled water.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, the stain can be extracted with isopropanol and the absorbance measured at ~500 nm.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target effects of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical mechanisms of this compound cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Coronary hyperemia and cardiac hypertrophy following inhibition of fatty acid oxidation. Evidence of a regulatory role for cytosolic phosphorylation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Carnitine Palmitoyltransferase 1 (CPT1) Detection Kit (Micro-Method) - Alta DiagnoTech [altadiagnotech.com]
- 11. cellgs.com [cellgs.com]
Technical Support Center: Optimizing Oxfenicine for CPT-1 Inhibition
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using Oxfenicine to inhibit Carnitine Palmitoyltransferase-1 (CPT-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid oxidation.[1][2] It functions as a prodrug, meaning it is converted into its active form, 4-hydroxyphenylglyoxylate (4-HPG), within the cell through a process called transamination.[1][3][4][5] This active metabolite, 4-HPG, competitively inhibits CPT-1, thereby blocking the transport of long-chain fatty acids into the mitochondria and forcing a metabolic shift from fatty acid oxidation to carbohydrate utilization.[4][6]
Q2: How does this compound's effect differ between tissues?
A2: The inhibitory effect of this compound is highly tissue-specific. This is due to two main factors:
-
Transaminase Activity: Tissues with higher activity of the necessary transaminases (like branched-chain-amino-acid aminotransferase in the heart) will more efficiently convert this compound to its active 4-HPG form.[3][4]
-
CPT-1 Isoform Sensitivity: The heart and muscle isoform of CPT-1 (CPT-1B) is significantly more sensitive to inhibition by 4-HPG than the liver isoform (CPT-1A).[1][5] Consequently, this compound is a much more potent inhibitor of fatty acid oxidation in the heart and skeletal muscle than in the liver.[1][3][4]
Q3: What is the recommended starting concentration for an in vitro experiment?
A3: The optimal concentration depends on the experimental system and the CPT-1 isoform present. For isolated rat adipocytes, concentrations between 100 µM and 1 mM have been shown to effectively reduce palmitate oxidation.[5] A concentration of 1 mM has been used to study its effects on fatty acid oxidation and glucose incorporation in adipocytes.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model.
Q4: What are the known IC50 values for this compound's active metabolite?
A4: The IC50 values are for the active metabolite, 4-hydroxyphenylglyoxylate (4-HPG), and demonstrate the differential sensitivity of the CPT-1 isoforms.
Data Presentation
Table 1: IC50 Values for 4-Hydroxyphenylglyoxylate (Active Metabolite of this compound)
| CPT-1 Isoform | Tissue Source | IC50 Value | Reference |
| CPT-1B (Heart Isoform) | Heart Mitochondria | 11 µM | [3][4][7] |
| CPT-1A (Liver Isoform) | Liver Mitochondria | 510 µM | [3][4][7] |
Table 2: Recommended Starting Concentrations for this compound in In Vitro Models
| Cell/Tissue Type | Experimental Goal | Recommended Concentration Range | Reference |
| Isolated Adipocytes | Inhibit Fatty Acid Oxidation | 100 µM - 1 mM | [2][5] |
| Chick Embryonic Ventricular Cells | Inhibit Apoptosis | 10 mM | [2] |
Experimental Protocols
Protocol: Spectrophotometric CPT-1 Activity Assay (DTNB Method)
This protocol is adapted from established methods for measuring CPT-1 activity by monitoring the release of Coenzyme A (CoA-SH), which reacts with DTNB to produce a yellow-colored product measurable at 412 nm.[8][9]
Materials:
-
Tissue or cell samples
-
Homogenization Buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4)
-
Reaction Buffer (e.g., 116 mM Tris-HCl pH 8.0, 2.5 mM EDTA, 0.2% Triton X-100)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (2 mM in Reaction Buffer)
-
Palmitoyl-CoA solution (1 mM in distilled water)
-
L-carnitine solution (1.2 mM)
-
This compound stock solution (in appropriate solvent, e.g., water with sonication)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Sample Preparation:
-
Homogenize minced tissue or cell pellets on ice in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and debris.
-
Collect the supernatant containing the mitochondria. Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
175 µL of DTNB solution.
-
10 µL of sample supernatant (use a consistent amount of protein, e.g., 100-150 µg, per well).
-
Desired volume of this compound stock solution or vehicle control.
-
-
Mix gently and pre-incubate the plate at 30°C for 5-15 minutes. This allows the inhibitor to interact with the enzyme.[8][9]
-
-
Reaction Initiation:
-
Add 10 µL of 1 mM Palmitoyl-CoA to each well.
-
Start the enzymatic reaction by adding 2 µL of 1.2 mM L-carnitine solution.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 30°C.
-
Measure the change in absorbance at 412 nm over time (e.g., every minute for 15 minutes). The rate of change is proportional to the CPT-1 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the specific activity (nmol CoA-SH released/min/mg protein) using the molar extinction coefficient of the DTNB product.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Troubleshooting Guide
Problem: I am not observing any inhibition of CPT-1 activity.
-
Possible Cause 1: Lack of Prodrug Activation. this compound is a prodrug and requires cellular transaminases to be converted to its active form, 4-HPG.[3][4] If you are using a purified enzyme system or a cell-free mitochondrial preparation that lacks these enzymes, this compound will be ineffective.
-
Solution: Use whole-cell lysates or tissue homogenates that contain the necessary cytoplasmic enzymes. Alternatively, use the active metabolite 4-hydroxyphenylglyoxylate directly if available.
-
-
Possible Cause 2: Tissue/Isoform Insensitivity. The liver isoform, CPT-1A, is over 45 times less sensitive to inhibition than the heart/muscle isoform, CPT-1B.[3][4][7] If your experimental model primarily expresses CPT-1A (e.g., liver cells), you will need much higher concentrations to see an effect.
-
Solution: Verify the primary CPT-1 isoform expressed in your model. You may need to increase the concentration of this compound significantly for CPT-1A-expressing systems.
-
Problem: this compound is not dissolving properly.
-
Possible Cause: this compound has limited solubility. It is listed as slightly soluble in DMSO and PBS.[6]
-
Solution: For aqueous stock solutions, try dissolving this compound in water with the aid of an ultrasonic bath.[2] Prepare fresh stock solutions and ensure they are fully dissolved before adding to your assay. Avoid storing aqueous solutions for extended periods.
-
Problem: My results are inconsistent between experiments.
-
Possible Cause: pH Sensitivity. The inhibitory activity of 4-HPG is highly dependent on pH.[3][4] Small variations in buffer pH between experiments can lead to significant changes in observed inhibition.
-
Solution: Prepare buffers carefully and consistently. Always verify the pH of your final reaction buffer before starting the assay. Ensure your experimental system does not cause significant pH shifts during the incubation period.
-
Mandatory Visualizations
References
- 1. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound | CiNii Research [cir.nii.ac.jp]
- 8. Stimulation of Carnitine Palmitoyltransferase 1 Improves Renal Function and Attenuates Tissue Damage after Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Oxfenicine-Induced Cardiac Hypertrophy in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and manage Oxfenicine-induced cardiac hypertrophy in long-term experimental studies.
Understanding this compound-Induced Cardiac Hypertrophy
This compound, an inhibitor of carnitine palmitoyltransferase-1 (CPT-1), shifts myocardial metabolism from fatty acid oxidation to glucose utilization.[1] This metabolic switch, while potentially protective in ischemic conditions, can lead to cardiac hypertrophy in long-term studies. The hypertrophy is generally considered a compensatory response to altered cardiac energetics.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced cardiac hypertrophy?
A1: this compound inhibits CPT-1, the rate-limiting enzyme for long-chain fatty acid entry into mitochondria for β-oxidation.[3] This leads to a decrease in fatty acid metabolism and a compensatory increase in glucose utilization by the heart muscle.[1] This metabolic shift is thought to be the primary trigger for the observed cardiac hypertrophy.[1][2]
Q2: Is the cardiac hypertrophy induced by this compound pathological or physiological?
A2: Studies have described the hypertrophy as "non-pathological" in some contexts, characterized by a uniform increase in myocardial fiber size without significant fibrosis or cellular damage in early stages.[1][2] However, long-term and high-dose administration may lead to more significant cardiac remodeling, and caution is advised.[4][5]
Q3: How soon can cardiac hypertrophy be observed in long-term studies with this compound?
A3: The onset of hypertrophy can vary between species. In dogs, increases in cardiac weight have been observed after 3 months of treatment, while in rats, similar changes were not seen at 3 months but were apparent in studies lasting up to 2 years.[1]
Q4: What are the typical dose-dependent effects of this compound on cardiac mass?
A4: this compound-induced cardiac hypertrophy is dose-dependent. Chronic administration in dogs for one year at 750 mg/kg/day resulted in up to an 85% increase in relative heart weight. In rats, a dose of 900 mg/kg/day for a similar duration produced a smaller increase of up to 30%.[2][6]
Q5: Are there any known strategies to minimize or reverse this compound-induced cardiac hypertrophy?
A5: While direct reversal strategies for this compound-induced hypertrophy are not well-documented, several approaches targeting the underlying metabolic disturbances and related signaling pathways are being explored for other forms of cardiac hypertrophy. These include:
-
L-carnitine supplementation: L-carnitine is essential for fatty acid transport into mitochondria. Supplementation has been shown to attenuate cardiac hypertrophy in some models of metabolic stress, though its efficacy against this compound's effects is not definitively established.[2][7][8][9][10]
-
AMPK activation: Activators of AMP-activated protein kinase (AMPK), such as metformin and resveratrol, have demonstrated anti-hypertrophic effects by promoting autophagy and restoring metabolic balance in cardiomyocytes.[1][11][12]
-
Antioxidant therapy: Oxidative stress can be a contributing factor in cardiac hypertrophy. Antioxidants like resveratrol have shown protective effects against drug-induced cardiotoxicity in other contexts.[13][14]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly rapid or severe cardiac hypertrophy | High dose of this compound; Species sensitivity; Underlying genetic predisposition in the animal model. | 1. Review and potentially lower the this compound dosage.[2][6]2. Ensure accurate dosing and administration.3. Consider using a different animal strain or species with potentially lower sensitivity.[1]4. Increase the frequency of cardiac monitoring to detect early changes. |
| Inconsistent hypertrophic response among study animals | Variability in drug metabolism; Differences in food intake and metabolic status; Inconsistent drug administration. | 1. Ensure consistent and precise administration of this compound to all animals.2. Standardize diet and housing conditions to minimize metabolic variability.3. Monitor plasma levels of this compound to assess for variations in drug exposure.4. Increase the number of animals per group to improve statistical power. |
| Difficulty in distinguishing between physiological and pathological hypertrophy | Lack of comprehensive histological and functional analysis. | 1. Perform detailed histological analysis for fibrosis (e.g., Masson's trichrome or Picrosirius red staining) and cellular disarray.[15][16]2. Conduct comprehensive echocardiography to assess both systolic and diastolic function, not just cardiac mass.[4][17][18]3. Analyze molecular markers of pathological hypertrophy (e.g., BNP, β-MHC) via Western blot or qPCR.[19][20] |
| Suspected cardiac dysfunction accompanying hypertrophy | Transition from compensatory hypertrophy to heart failure. | 1. Implement more frequent and detailed functional assessments (e.g., echocardiography with strain analysis).[18][21]2. Monitor for clinical signs of heart failure in the animals (e.g., lethargy, respiratory distress).3. Measure cardiac biomarkers such as NT-proBNP from blood samples.[22] |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Chronic this compound Administration on Relative Heart Weight
| Species | Duration | Dose (mg/kg/day) | % Increase in Relative Heart Weight | Reference |
| Dog | 1 year | 750 | up to 85% | [2][6] |
| Rat | up to 2 years | 900 | up to 30% | [2][6] |
Experimental Protocols
Induction of Cardiac Hypertrophy with this compound in a Rat Model
-
Animals: Male Wistar rats (8-10 weeks old).
-
Housing: Standardized conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., carboxymethylcellulose). Administer daily via oral gavage at the desired dose (e.g., 150 mg/kg/day) for the duration of the long-term study (e.g., 8 weeks or longer).[23] A control group should receive the vehicle alone.
-
Monitoring: Monitor body weight and general health status weekly. Perform cardiac function assessments at baseline and regular intervals throughout the study.
Assessment of Cardiac Hypertrophy and Function via Echocardiography
-
Anesthesia: Anesthetize the mouse or rat with isoflurane (1-2% in oxygen).[17]
-
Imaging: Use a high-frequency ultrasound system with a linear transducer (e.g., Vevo 2100).[5]
-
M-mode Imaging: Acquire parasternal short-axis view images at the level of the papillary muscles.
-
Measurements:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Left ventricular posterior wall thickness at end-diastole (LVPWd) and end-systole (LVPWs).
-
Interventricular septum thickness at end-diastole (IVSd) and end-systole (IVSs).
-
-
Calculations:
-
Fractional Shortening (FS%) = [(LVIDd - LVIDs) / LVIDd] x 100.
-
Ejection Fraction (EF%).
-
Left Ventricular Mass (LVM) can be calculated using established formulas.
-
-
Doppler Imaging: Assess diastolic function by measuring mitral inflow patterns (E/A ratio) and tissue Doppler velocities (E/e' ratio).[18]
Histological Analysis of Cardiac Tissue
-
Tissue Collection: At the end of the study, euthanize the animals and excise the hearts. Arrest the hearts in diastole with KCl solution.
-
Fixation and Processing: Fix the hearts in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and measurement of cardiomyocyte cross-sectional area.[16]
-
Masson's Trichrome or Picrosirius Red: To quantify interstitial and perivascular fibrosis.
-
Wheat Germ Agglutinin (WGA) staining: To clearly delineate cardiomyocyte borders for accurate size measurement.[24]
-
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify cardiomyocyte size and the percentage of fibrotic area.[15]
Molecular Analysis of Hypertrophic Markers by Western Blot
-
Protein Extraction: Homogenize frozen heart tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically analyze the bands and normalize to a loading control (e.g., GAPDH).[25]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced cardiac hypertrophy.
Caption: Experimental workflow for studying this compound-induced cardiac hypertrophy.
Caption: Potential strategies to mitigate this compound-induced cardiac hypertrophy.
References
- 1. AMPK inhibits cardiac hypertrophy by promoting autophagy via mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acetyl-L-carnitine and this compound on aorta stiffness in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Echocardiography in mice [bio-protocol.org]
- 6. Coronary hyperemia and cardiac hypertrophy following inhibition of fatty acid oxidation. Evidence of a regulatory role for cytosolic phosphorylation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetyl-l-Carnitine and this compound on Cardiac Pumping Mechanics in Streptozotocin-Induced Diabetes in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. zumj.journals.ekb.eg [zumj.journals.ekb.eg]
- 10. examine.com [examine.com]
- 11. Frontiers | Natural AMPK Activators in Cardiovascular Disease Prevention [frontiersin.org]
- 12. Studying the Role of AMPK in Cardiac Hypertrophy and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metformin Rescues the Myocardium from Doxorubicin-Induced Energy Starvation and Mitochondrial Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Systematic Review of the Potential Chemoprotective Effects of Resveratrol on Doxorubicin-Induced Cardiotoxicity: Focus on the Antioxidant, Antiapoptotic, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Semiautomated pipeline for quantitative analysis of heart histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2.3. Echocardiography and cardiac hypertrophy [bio-protocol.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Molecular biomarkers in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.plos.org [journals.plos.org]
- 24. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Fatty Acid Oxidation (FAO) Assays with Oxfenicine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Oxfenicine in fatty acid oxidation (FAO) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit fatty acid oxidation?
This compound is a prodrug that inhibits carnitine palmitoyltransferase 1 (CPT1), a key enzyme in the mitochondrial fatty acid oxidation pathway.[1] It is metabolically converted to its active form, 4-hydroxyphenylglyoxylate, which then exerts the inhibitory effect on CPT1.[2][3] CPT1 is responsible for the transport of long-chain fatty acids into the mitochondria for oxidation. By blocking this step, this compound effectively reduces the rate of fatty acid metabolism.
Q2: Is the inhibitory effect of this compound the same in all tissues?
No, the inhibitory effect of this compound is tissue-specific. It is a more potent inhibitor of CPT1 in the heart than in the liver.[2][3] This is due to higher activity of the transaminase enzyme that converts this compound to its active metabolite in heart tissue.[2]
Q3: What is the optimal concentration of this compound to use in my assay?
The optimal concentration of this compound can vary depending on the cell type or tissue being studied. For example, the IC50 (the concentration that inhibits 50% of the enzyme activity) of the active metabolite of this compound is 11 µM for heart mitochondria but 510 µM for liver mitochondria.[2][3] In cell culture experiments, concentrations ranging from 1 mM to 10 mM have been used.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store this compound?
This compound is soluble in water, though it may require sonication to fully dissolve.[4] For stock solutions, it is recommended to store them at -20°C for up to one year or at -80°C for up to two years.[4] Avoid repeated freeze-thaw cycles. If you prepare a stock solution in water, it is advisable to filter-sterilize it before use in cell culture.[4]
Troubleshooting Guide
Issue 1: Incomplete or partial inhibition of fatty acid oxidation observed.
Possible Cause 1: this compound as a partial inhibitor.
-
Explanation: Research suggests that this compound may act as a partial inhibitor of FAO. This means that even at high concentrations, it may not completely abolish fatty acid oxidation.
-
Solution: Do not expect 100% inhibition. Compare your results to a positive control inhibitor known for more complete inhibition, such as Etomoxir, if your experimental design allows. It is important to establish the maximal inhibition achievable with this compound in your specific system through a dose-response curve.
Possible Cause 2: Insufficient conversion of this compound to its active metabolite.
-
Explanation: this compound is a prodrug and requires enzymatic conversion to 4-hydroxyphenylglyoxylate to become active.[2][3] The level of the required transaminase can vary between cell types and tissues.[2]
-
Solution: If you suspect low conversion, consider pre-incubating your cells or tissue with this compound for a longer period to allow for sufficient metabolic activation.
Possible Cause 3: High concentrations of carnitine in the assay medium.
-
Explanation: The inhibitory effect of 4-hydroxyphenylglyoxylate on CPT1 can be partially reversed by increasing concentrations of carnitine.[2][3]
-
Solution: Review the carnitine concentration in your assay medium. If it is high, consider reducing it to a level that is sufficient for the assay but does not competitively overcome the inhibitory effect of this compound.
Issue 2: High background signal or no response to this compound.
Possible Cause 1: Issues with the fatty acid substrate.
-
Explanation: The preparation of the fatty acid substrate, typically conjugated to fatty acid-free BSA, is a critical step. Improperly prepared substrate can lead to high background or a lack of cellular uptake.
-
Solution: Ensure that the fatty acid-free BSA is of high quality and that the conjugation process is performed correctly. This often involves warming the solutions to ensure proper solubilization.[5][6]
Possible Cause 2: Problems with the assay medium.
-
Explanation: The composition of the assay medium, including pH and the presence of other substrates, can influence the results. The inhibition of CPT1 by the active metabolite of this compound is pH-dependent.[2][3]
-
Solution: Verify the pH of your assay medium. Also, be aware that the presence of alternative energy sources, like high levels of glucose, might mask the effect of FAO inhibition.
Possible Cause 3: Cell health and number.
-
Explanation: Unhealthy or an insufficient number of cells will lead to low metabolic activity and a poor signal-to-noise ratio.
-
Solution: Ensure that your cells are healthy and seeded at an optimal density for the assay. This may require optimization for your specific cell line.
Issue 3: Unexpected off-target effects.
Possible Cause: Non-specific effects of CPT1 inhibition.
-
Explanation: While this compound is considered a specific CPT1 inhibitor, inhibiting this central metabolic pathway can have downstream consequences. For example, long-term inhibition of CPT1 can lead to the accumulation of cytoplasmic fatty acids, which may have other cellular effects.[7] Other CPT1 inhibitors, like high concentrations of etomoxir, have been shown to have off-target effects on the electron transport chain.[8]
-
Solution: Be mindful of potential downstream metabolic changes. Consider measuring other metabolic parameters, such as glycolysis, to get a more complete picture of the cellular response to this compound. If you suspect off-target effects, it's good practice to use another CPT1 inhibitor with a different chemical structure to confirm your findings.
Quantitative Data
| Parameter | Value | Tissue/Cell Type | Reference |
| IC50 of 4-hydroxyphenylglyoxylate | 11 µM | Heart mitochondria | [2][3] |
| 510 µM | Liver mitochondria | [2][3] | |
| In Vitro Concentration | 1 mM (for 2 hours) | Subcutaneous and epididymal adipocytes | [4] |
| 10 mM (for 24 hours) | Chick embryonic ventricular cells | [4] | |
| In Vivo Dosage | 150 mg/kg (i.p. daily for 3 weeks) | High-fat diet rats | [4] |
Experimental Protocols
Protocol 1: Radiolabeled Fatty Acid Oxidation Assay
This protocol is a general guideline for measuring FAO using a radiolabeled fatty acid like [³H]palmitate or [¹⁴C]palmitate.
Materials:
-
Cells or tissue homogenate
-
Radiolabeled palmitate (e.g., [³H]palmitate)
-
Fatty acid-free BSA
-
Assay buffer (e.g., Krebs-Henseleit buffer)
-
This compound stock solution
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Preparation of Radiolabeled Palmitate-BSA Conjugate:
-
Prepare a stock solution of non-radiolabeled palmitate.
-
In a sterile tube, combine the radiolabeled palmitate and non-radiolabeled palmitate.
-
Evaporate the solvent (usually ethanol) under a stream of nitrogen.
-
Resuspend the fatty acid mixture in a pre-warmed solution of fatty acid-free BSA in your assay buffer. This step is critical and may require gentle vortexing and incubation at 37°C to ensure complete conjugation.
-
-
Cell/Tissue Preparation:
-
Culture cells to the desired confluency. On the day of the assay, wash the cells with PBS and replace the culture medium with the assay buffer containing the radiolabeled palmitate-BSA conjugate.
-
For tissue samples, homogenize the tissue in an appropriate buffer on ice.
-
-
Incubation with this compound:
-
Add this compound from a concentrated stock solution to the desired final concentration to the appropriate wells or tubes. Include a vehicle control (the solvent used for the this compound stock).
-
Pre-incubation time with this compound may need to be optimized to allow for its conversion to the active metabolite.
-
-
Fatty Acid Oxidation Reaction:
-
Incubate the cells or tissue homogenate with the radiolabeled substrate and this compound at 37°C for a defined period (e.g., 1-3 hours).
-
-
Measurement of Radiolabeled Water:
-
During beta-oxidation, the radiolabel from the fatty acid is transferred to water.
-
Stop the reaction and separate the radiolabeled water from the unincorporated radiolabeled fatty acid. This is typically done by precipitating the lipids and proteins and then collecting the aqueous supernatant.
-
Add the aqueous phase to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.
-
Protocol 2: Seahorse XF Fatty Acid Oxidation Assay
This protocol provides a general workflow for measuring FAO using the Agilent Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)
-
Cells of interest
-
Seahorse XF Base Medium
-
L-carnitine
-
Palmitate-BSA conjugate (or Seahorse XF Palmitate-BSA FAO Substrate)
-
This compound stock solution
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Assay Medium Preparation:
-
Prepare the Seahorse XF assay medium by supplementing XF Base Medium with L-carnitine and glucose (if desired). Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Cell Preparation for Assay:
-
On the day of the assay, remove the culture medium from the cells and wash with the prepared assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
-
Drug Loading:
-
Prepare a stock plate containing this compound, a vehicle control, and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) for injection.
-
-
Seahorse XF Assay Run:
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The protocol will typically involve baseline measurements of the oxygen consumption rate (OCR), followed by the injection of the palmitate-BSA substrate.
-
After a few measurement cycles to determine the rate of FAO, this compound (or vehicle) is injected to measure its inhibitory effect.
-
Finally, the mitochondrial stress test compounds are injected to assess overall mitochondrial function.
-
-
Data Analysis:
-
The Seahorse XF software will calculate the OCR and other parameters in real-time. The decrease in OCR after the injection of this compound is a measure of its inhibitory effect on fatty acid oxidation.
-
Visualizations
Caption: Mechanism of this compound inhibition of fatty acid oxidation.
Caption: General experimental workflow for a fatty acid oxidation assay with this compound.
Caption: Logical troubleshooting flow for unexpected results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wklab.org [wklab.org]
- 7. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Oxfenicine in solution and proper storage conditions.
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Oxfenicine in solution.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term and short-term use?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage conditions are:
Under proper long-term storage at -20°C, this compound is stable for at least two to four years.[1][2] The product is stable enough for shipment at ambient temperature for a few weeks.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has varying solubility in common laboratory solvents.
-
Water: Soluble up to 4.55 mg/mL (27.22 mM), may require sonication to fully dissolve.[3]
-
DMSO: Soluble, though some sources indicate it is slightly soluble.[1][2] A concentration of 1 mg/mL (5.98 mM) can be achieved with the help of ultrasound.[3]
-
PBS (pH 7.2): Slightly soluble.[2] To achieve a concentration of 2 mg/mL (11.96 mM), warming to 60°C and sonication may be necessary.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: To ensure the stability of your stock solution, it is crucial to follow these guidelines:
-
Preparation: If you are using water to prepare your stock solution, it is recommended to sterilize it by filtering through a 0.22 μm filter before use.[4]
-
Storage: Once prepared, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the product.[4]
-
Temperature: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[4] For short-term storage of a few days to weeks, 0 - 4°C is acceptable.[1]
Q4: Is it necessary to prepare fresh solutions for every experiment?
A4: For in vivo experiments, it is highly recommended to prepare fresh solutions and use them promptly to ensure maximum efficacy and avoid any potential degradation.[4] For in vitro use, properly stored frozen aliquots of a stock solution can be used.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible precipitate after preparation.
-
Cause: This may be due to the limited solubility of this compound in the chosen solvent, especially at higher concentrations.
-
Solution:
Issue 2: I am observing inconsistent results between experiments using the same stock solution.
-
Cause: This could be a result of solution instability due to improper storage or handling. Repeated freeze-thaw cycles can lead to the degradation of this compound.
-
Solution:
-
Ensure your stock solution is aliquoted and stored at the recommended temperature (-20°C or -80°C).[4]
-
Avoid leaving the stock solution at room temperature for extended periods.
-
For sensitive applications, always prepare a fresh working solution from a new aliquot of the stock solution.
-
Quantitative Stability Data
| Storage Condition | Form | Duration | Stability Notes |
| -20°C | Solid | ≥ 4 years | Store in a dry, dark place.[1][2] |
| 0 - 4°C | Solid | Days to weeks | For short-term storage.[1] |
| Ambient Temperature | Solid | A few weeks | Stable during ordinary shipping.[1] |
| -80°C | Stock Solution | 2 years | Aliquot to avoid freeze-thaw cycles.[4] |
| -20°C | Stock Solution | 1 year | Aliquot to avoid freeze-thaw cycles.[4] |
| 0 - 4°C | Stock Solution | Days to weeks | For short-term storage.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in Water:
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 167.16 g/mol ). For 1 mL of a 10 mM solution, you will need 1.67 mg.
-
Dissolution: Add the solid this compound to the desired volume of high-purity water.
-
Sonication: Place the vial in a sonicator bath to aid dissolution.[3] This may take several minutes.
-
Sterilization: If required for your application, filter the solution through a sterile 0.22 μm syringe filter.[4]
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.[4]
Visualized Workflow and Mechanism
Caption: Workflow for proper handling and storage of this compound.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
Accounting for the transamination of Oxfenicine to its active form in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxfenicine. The focus is on accounting for its transamination to its active form, 4-hydroxyphenylglycine, in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as S-2-(4-hydroxyphenyl)glycine, is a prodrug that inhibits fatty acid oxidation.[1][2][3] It is not active in its original form. For its pharmacological effect, it must be converted to its active metabolite, 4-hydroxyphenylglyoxylate, through a process called transamination.[1][3]
Q2: What is the mechanism of action of the active form of this compound?
A2: The active metabolite, 4-hydroxyphenylglyoxylate, inhibits carnitine palmitoyltransferase I (CPT-1), a key enzyme in the fatty acid oxidation pathway.[1][3] By inhibiting CPT-1, 4-hydroxyphenylglyoxylate prevents the transport of long-chain fatty acids into the mitochondria for oxidation. This shifts the cell's energy metabolism from fatty acid oxidation towards glucose oxidation.
Q3: Why is the effect of this compound tissue-specific?
A3: The transamination of this compound to its active form is catalyzed by the enzyme branched-chain-amino-acid aminotransferase.[1] The activity of this enzyme is significantly higher in heart tissue compared to the liver.[1] This difference in enzyme activity leads to a more pronounced inhibition of fatty acid oxidation in the heart.[1]
Q4: What are the expected metabolic effects of this compound treatment in vivo?
A4: In vivo studies, primarily in rodents, have shown that administration of this compound can lead to a reduction in body weight and adiposity, particularly in models of diet-induced obesity. It has also been shown to improve insulin sensitivity. A key indicator of its metabolic effect is an increase in the respiratory exchange ratio (RER), which signifies a shift from fat to carbohydrate metabolism for energy.
Q5: Are there any potential side effects or toxicities associated with this compound?
A5: Prolonged administration of this compound has been associated with cardiac hypertrophy in animal models. Additionally, the inhibition of fatty acid oxidation can lead to an accumulation of lipids in the myocardium.[4] Therefore, it is crucial to monitor for signs of cardiotoxicity in long-term in vivo experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable inhibition of fatty acid oxidation in vitro. | 1. Insufficient transaminase activity in the chosen cell line. 2. Incorrect concentration of this compound. 3. Inappropriate assay conditions. | 1. Choose a cell line with known high expression of branched-chain-amino-acid aminotransferase (e.g., primary cardiomyocytes). Alternatively, supplement the cell culture medium with a source of the enzyme or use the active metabolite, 4-hydroxyphenylglyoxylate, directly as a positive control. 2. Perform a dose-response curve to determine the optimal concentration for your specific cell type. Concentrations of 1 mM to 10 mM have been used in published studies. 3. Ensure that the assay buffer pH is optimal for both the transaminase and CPT-1 activity. |
| High variability in in vivo results. | 1. Inconsistent drug administration. 2. Animal-to-animal variation in metabolism. 3. Diet-induced changes in metabolic state. | 1. Ensure consistent intraperitoneal (i.p.) or oral gavage technique. Prepare fresh drug solutions daily. 2. Increase the number of animals per group to improve statistical power. Monitor food intake and body weight to identify outliers. 3. Strictly control the diet of the animals throughout the experiment, as dietary fats can influence the metabolic phenotype. |
| Unexpected toxicity or adverse effects in vivo. | 1. Dose is too high. 2. Long-term administration leading to cardiotoxicity. | 1. Perform a dose-ranging study to find the maximum tolerated dose in your animal model. 2. For long-term studies, include regular monitoring of cardiac function (e.g., echocardiography) and consider intermittent dosing schedules. |
| Difficulty in detecting the active metabolite. | 1. Inefficient extraction from the biological matrix. 2. Instability of the metabolite. 3. Insufficient sensitivity of the analytical method. | 1. Optimize the protein precipitation and/or liquid-liquid extraction protocol for your specific sample type (e.g., plasma, tissue homogenate). 2. Process samples quickly and store them at -80°C. 4-hydroxyphenylglyoxylate may be sensitive to degradation. 3. Use a highly sensitive method like LC-MS/MS for quantification. Ensure the method is validated for linearity, accuracy, and precision. |
Quantitative Data Summary
| Parameter | Value | Tissue/Cell Type | Reference |
| I50 for CPT-1 Inhibition by 4-hydroxyphenylglyoxylate | 11 µM | Heart mitochondria | [1][3] |
| 510 µM | Liver mitochondria | [1][3] | |
| Effective In Vitro Concentration | 1 mM (2 hours) | Subcutaneous and epididymal adipocytes | |
| 10 mM (24 hours) | Chick embryonic ventricular cells | ||
| Effective In Vivo Dose | 150 mg/kg (i.p., daily for 3 weeks) | High-fat diet rats |
Experimental Protocols
In Vitro Assay for Fatty Acid Oxidation Inhibition
This protocol is designed to assess the effect of this compound on fatty acid oxidation in cultured cells, accounting for its necessary transamination.
Materials:
-
Cultured cells (e.g., primary cardiomyocytes or a cell line with detectable transaminase activity)
-
This compound
-
4-hydroxyphenylglyoxylate (as a positive control)
-
[1-¹⁴C]palmitate or other radiolabeled fatty acid
-
Seahorse XF Analyzer or similar metabolic flux analyzer (optional, for non-radioactive method)
-
Cell culture medium
-
Scintillation counter and fluid (for radioactive method)
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-incubation with this compound:
-
Prepare a stock solution of this compound in an appropriate vehicle (e.g., sterile PBS).
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 mM).
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for a sufficient time to allow for cellular uptake and transamination (e.g., 2-24 hours).
-
-
Fatty Acid Oxidation Assay (Radioactive Method):
-
Prepare the assay medium containing [1-¹⁴C]palmitate complexed to BSA.
-
After the pre-incubation period, wash the cells with warm PBS.
-
Add the assay medium to the cells.
-
Incubate for a period that allows for measurable fatty acid oxidation (e.g., 1-3 hours).
-
Collect the supernatant and measure the production of ¹⁴CO₂ or acid-soluble metabolites using a scintillation counter.
-
-
Data Analysis:
-
Normalize the fatty acid oxidation rates to the protein content of each well.
-
Compare the fatty acid oxidation rates in this compound-treated cells to the vehicle-treated control cells.
-
Include a positive control group treated with 4-hydroxyphenylglyoxylate to confirm direct CPT-1 inhibition.
-
In Vivo Study of this compound's Metabolic Effects in Rodents
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD) and control chow diet
-
This compound
-
Sterile PBS for injection
-
Metabolic cages for indirect calorimetry
-
Glucometer and insulin assay kit
-
Analytical balance and calipers
Procedure:
-
Induction of Obesity:
-
Acclimate mice to the facility for at least one week.
-
Divide mice into two groups: one receiving a control diet and the other a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
-
-
This compound Treatment:
-
After the diet-induced obesity period, divide the HFD-fed mice into two subgroups: one receiving daily intraperitoneal (i.p.) injections of this compound (e.g., 150 mg/kg) and the other receiving vehicle (PBS).
-
Continue the treatment for a specified period (e.g., 3 weeks).
-
-
Metabolic Phenotyping:
-
Towards the end of the treatment period, place the mice in metabolic cages to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), and calculate the respiratory exchange ratio (RER).
-
Monitor food intake and locomotor activity.
-
-
Glucose and Insulin Tolerance Tests:
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess changes in glucose homeostasis and insulin sensitivity.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect blood and tissues (e.g., heart, liver, adipose tissue).
-
Measure plasma levels of glucose, insulin, and lipids.
-
Analyze tissue samples for gene expression of metabolic enzymes and for lipid content.
-
Visualizations
Experimental Workflow for Accounting for this compound Transamination
Caption: Workflow for in vitro and in vivo experiments with this compound.
Signaling Pathway of this compound Action
References
- 1. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for pH-Dependent Inhibition of CPT-1 by Oxfenicine's Metabolite
For researchers, scientists, and drug development professionals investigating the effects of Oxfenicine and its active metabolite, 4-hydroxyphenylglyoxylate, on Carnitine Palmitoyltransferase-1 (CPT-1), understanding and controlling for the pH-dependent nature of this inhibition is critical for obtaining accurate and reproducible results. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active metabolite of this compound that inhibits CPT-1?
This compound is a pro-drug that is converted in the body to its active metabolite, 4-hydroxyphenylglyoxylate (4-HPG). It is 4-HPG that directly inhibits the CPT-1 enzyme.[1]
Q2: Why is the inhibition of CPT-1 by 4-hydroxyphenylglyoxylate pH-dependent?
The pH-dependency of CPT-1 inhibition by 4-HPG likely stems from the ionization state of key amino acid residues within the enzyme's active or allosteric sites, as well as the ionization state of the inhibitor itself. CPT-1 contains residues such as histidine and cysteine, which have pKa values in the physiological range.[2][3] Changes in pH can alter the protonation state of these residues, affecting the binding affinity of 4-HPG. At lower pH values, increased protonation of specific residues may create a more favorable electrostatic environment for inhibitor binding, leading to enhanced inhibition. Conversely, as the pH increases, deprotonation of these residues can weaken the interaction, reducing the inhibitory effect.
Q3: How does a change in pH affect the IC50 of a CPT-1 inhibitor?
Q4: What are the optimal pH conditions for a CPT-1 activity assay?
The optimal pH for CPT-1 activity is generally in the physiological range, typically around 7.0 to 7.4. However, it is crucial to determine the optimal pH for your specific experimental conditions, as it can be influenced by the source of the enzyme (e.g., tissue type, species) and the buffer system used.
Q5: What are common pitfalls to avoid when studying pH-dependent enzyme inhibition?
Troubleshooting Guides
Issue 1: High Variability in IC50 Values at the Same pH
Possible Causes:
-
Inadequate buffer capacity: The buffer is not effectively maintaining the set pH throughout the experiment.
-
Temperature fluctuations: The pKa of some buffers is sensitive to temperature changes.
-
Inconsistent reagent preparation: Variations in the concentration of the enzyme, substrate, or inhibitor.
-
Pipetting errors: Inaccurate dispensing of small volumes.
Solutions:
-
Buffer Selection: Choose a buffer with a pKa value within ±1 unit of your target pH. For a pH range of 6.5-8.5, consider using HEPES or MOPS buffers.
-
Temperature Control: Ensure all assay components and the reaction itself are maintained at a constant temperature.
-
Standardized Protocols: Prepare fresh reagents for each experiment and use calibrated pipettes.
-
Master Mixes: Prepare master mixes of reagents to minimize pipetting variability.
Issue 2: No Observable pH-Dependent Effect on Inhibition
Possible Causes:
-
Narrow pH range tested: The selected pH range may be too narrow to observe a significant change in inhibition.
-
High enzyme concentration: An excess of enzyme can mask the inhibitory effects, especially if the inhibitor is not very potent.
-
Sub-optimal substrate concentration: The concentration of the substrate can influence the apparent IC50 of a competitive inhibitor.
Solutions:
-
Broaden pH Range: Test a wider range of pH values, for example, from 6.0 to 8.0, in 0.2-0.5 unit increments.
-
Optimize Enzyme Concentration: Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over time.
-
Determine Km: Characterize the kinetic parameters of your enzyme (Km and Vmax) and use a substrate concentration around the Km value for inhibition studies.
Quantitative Data Summary
Table 1: pH-Dependent Inhibition of Rat Liver CPT-1 by Malonyl-CoA
| pH | IC50 (µM) |
| 6.0 | 0.04 |
| 6.5 | 1.0 |
| 7.0 | 9.0 |
| 7.5 | 40.0 |
| 8.0 | 200.0 |
Data adapted from Stephens et al. (1983). This table serves as an example of the expected trend for pH-dependent inhibitors of CPT-1.
Experimental Protocols
Protocol 1: Determining the IC50 of 4-Hydroxyphenylglyoxylate at Different pH Values
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-hydroxyphenylglyoxylate for CPT-1 at various pH points.
Materials:
-
Isolated mitochondria containing CPT-1
-
4-hydroxyphenylglyoxylate (prepare a stock solution in a suitable solvent, e.g., water or DMSO)
-
L-[³H]carnitine
-
Palmitoyl-CoA
-
Bovine serum albumin (BSA), fatty acid-free
-
A series of buffers with different pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris-HCl for pH 8.0)
-
Scintillation fluid and vials
-
Microcentrifuge tubes
-
Incubator/water bath
-
Scintillation counter
Methodology:
-
Buffer Preparation: Prepare a series of assay buffers, each at a specific pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Ensure the buffer concentration is sufficient to maintain the pH throughout the assay (e.g., 50-100 mM).
-
Inhibitor Dilution Series: Prepare a serial dilution of 4-hydroxyphenylglyoxylate in each of the prepared pH buffers. The concentration range should span at least three orders of magnitude around the expected IC50.
-
Reaction Mixture Preparation: For each pH value, prepare a master mix containing the assay buffer, L-[³H]carnitine, and BSA.
-
Assay Setup:
-
In microcentrifuge tubes, add a fixed amount of the mitochondrial preparation.
-
Add the serially diluted 4-hydroxyphenylglyoxylate solutions to the respective tubes. Include a control with no inhibitor.
-
Pre-incubate the mitochondria and inhibitor for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).
-
-
Initiate the Reaction: Start the reaction by adding a fixed concentration of palmitoyl-CoA to each tube.
-
Incubation: Incubate the reaction mixtures for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Separation of Product: Separate the radiolabeled product (acylcarnitine) from the unreacted substrate (carnitine) using a suitable method (e.g., ion-exchange chromatography or solvent extraction).
-
Quantification: Add the isolated product to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 4-hydroxyphenylglyoxylate compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value at each pH.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of a CPT-1 inhibitor at different pH values.
Caption: Logical relationship illustrating the proposed mechanism of pH-dependent CPT-1 inhibition.
References
Validation & Comparative
Comparing the efficacy of Oxfenicine versus Etomoxir as CPT-1 inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Carnitine Palmitoyltransferase-1 (CPT-1) inhibitors: Oxfenicine and Etomoxir. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the downstream metabolic consequences of their inhibitory actions. This objective analysis aims to equip researchers with the necessary information to make informed decisions for their investigative pursuits in metabolic and cardiovascular diseases.
At a Glance: Key Differences
| Feature | This compound | Etomoxir |
| Primary Target | CPT-1b (muscle isoform)[1][2] | CPT-1a (liver isoform)[3][4] |
| Mechanism | Reversible, competitive with carnitine[5] | Irreversible, covalent modification[6] |
| Activation | Prodrug, requires transamination to 4-hydroxyphenylglyoxylate[5] | Active as administered |
| Tissue Specificity | Preferential inhibition in heart and skeletal muscle[1][2] | Primarily targets the liver[4] |
| Reported IC50 | ~11 µM (heart mitochondria, as 4-hydroxyphenylglyoxylate)[5] | 5-20 nM (CPT-1a)[3] |
| Clinical Development | Investigated for angina and heart failure[7][8] | Phase 2 trials for heart failure terminated due to hepatotoxicity[6] |
| Key Side Effects | Potential for cardiac hypertrophy with prolonged use[2] | Hepatotoxicity, off-target inhibition of mitochondrial complex I at high concentrations[6][9] |
Mechanism of Action and Signaling Pathways
Both this compound and Etomoxir function by inhibiting Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][6] However, their specific mechanisms and isoform selectivities differ significantly, leading to distinct metabolic consequences.
This compound: A CPT-1b Selective Inhibitor
This compound is a prodrug that undergoes transamination to its active metabolite, 4-hydroxyphenylglyoxylate.[5] This active form acts as a reversible and competitive inhibitor of CPT-1b, the predominant isoform in skeletal and cardiac muscle.[1][2][5] By inhibiting CPT-1b, this compound effectively reduces fatty acid oxidation in these tissues, leading to a metabolic shift towards glucose utilization.[10] This can improve insulin sensitivity and glucose tolerance.[10][11]
Etomoxir: An Irreversible CPT-1a Inhibitor
Etomoxir is an irreversible inhibitor that primarily targets CPT-1a, the liver isoform of the enzyme.[3][4] It works by covalently modifying the enzyme, leading to its inactivation.[6] This inhibition of hepatic fatty acid oxidation can lead to a reduction in gluconeogenesis and has been investigated for the treatment of type 2 diabetes.[6] However, its lack of isoform selectivity at higher concentrations and its potential for off-target effects, including inhibition of the mitochondrial electron transport chain, are significant concerns.[9][12]
Comparative Efficacy: A Data-Driven Overview
Direct comparative studies of this compound and Etomoxir under identical experimental conditions are limited. However, by examining their reported IC50 values and in vivo effects, we can infer their relative potencies and therapeutic windows.
| Inhibitor | Target | IC50 | Species/Tissue | Reference |
| 4-Hydroxyphenylglyoxylate | CPT-1 | ~11 µM | Rat Heart Mitochondria | [5] |
| (Active form of this compound) | CPT-1 | ~510 µM | Rat Liver Mitochondria | [5] |
| Etomoxir | CPT-1a | 5-20 nM | Not specified | [3] |
| Etomoxir | CPT-1 | 1.4 µM | Murine Heart Mitochondria | [6] |
Key Observations:
-
Potency: Etomoxir exhibits a significantly lower IC50 for CPT-1a, suggesting higher potency compared to the active metabolite of this compound for its target.[3][5]
-
Selectivity: The active form of this compound demonstrates marked tissue selectivity, being approximately 46 times more potent in heart mitochondria compared to liver mitochondria.[5] This highlights its specificity for the CPT-1b isoform.
-
Irreversibility: Etomoxir's irreversible mechanism of action may contribute to a longer duration of effect but also raises concerns about potential toxicity.[6]
Experimental Protocols
CPT-1 Activity Assay (Radiometric Method)
This protocol is a representative method for determining CPT-1 activity in isolated mitochondria, adapted from various sources.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., heart or liver) using differential centrifugation.
-
Assay Mixture: Prepare an assay buffer containing bovine serum albumin (BSA), palmitoyl-CoA, and radiolabeled L-carnitine (e.g., [³H]L-carnitine).
-
Inhibitor Addition: Add varying concentrations of this compound (or its active metabolite) or Etomoxir to the assay mixture.
-
Initiation and Incubation: Initiate the reaction by adding the isolated mitochondria and incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid, such as perchloric acid.
-
Separation: Separate the radiolabeled acylcarnitine product from the unreacted L-carnitine, often through a butanol extraction phase.
-
Quantification: Measure the radioactivity of the acylcarnitine-containing phase using liquid scintillation counting to determine the rate of CPT-1 activity.
Fatty Acid Oxidation Measurement (Seahorse XF Analyzer)
The Seahorse XF Analyzer allows for real-time measurement of mitochondrial respiration and fatty acid oxidation (FAO) in live cells.
Methodology:
-
Cell Seeding: Seed the cells of interest in a Seahorse XF cell culture microplate.
-
Medium Exchange: On the day of the assay, replace the culture medium with a substrate-limited medium.
-
Inhibitor Injection: Utilize the instrument's injection ports to add the CPT-1 inhibitor (this compound or Etomoxir) and measure the baseline oxygen consumption rate (OCR).
-
Substrate Injection: Inject a long-chain fatty acid substrate, such as palmitate conjugated to BSA, to stimulate FAO.
-
OCR Measurement: Measure the increase in OCR, which is indicative of FAO-driven respiration.
-
Mitochondrial Stress Test: Subsequently, inject mitochondrial stressors like FCCP (to measure maximal respiration) and a mixture of rotenone and antimycin A (to inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption). This allows for a comprehensive assessment of mitochondrial function in the presence of the CPT-1 inhibitor.[13][14]
Conclusion
This compound and Etomoxir are both potent inhibitors of CPT-1, but their distinct isoform selectivities and mechanisms of action lead to different physiological effects and therapeutic potentials. This compound's selectivity for CPT-1b makes it a promising candidate for targeting metabolic dysfunction in muscle and heart tissues, with a potentially better safety profile.[1][2] In contrast, Etomoxir's irreversible inhibition of CPT-1a, coupled with its demonstrated hepatotoxicity and off-target effects, has limited its clinical development.[6][9][12]
For researchers investigating the role of fatty acid metabolism in specific tissues, the choice between these inhibitors will depend on the experimental goals. The detailed protocols and comparative data presented in this guide are intended to facilitate the design of robust experiments to further elucidate the complex roles of CPT-1 in health and disease.
References
- 1. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etomoxir | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 10. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
Cross-validation of Oxfenicine's effects in different cell lines or animal models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Oxfenicine's effects on cellular metabolism across various experimental models. By objectively comparing its performance with other fatty acid oxidation (FAO) inhibitors and presenting supporting data, this document serves as a valuable resource for researchers investigating metabolic modulation.
Introduction to this compound
This compound is a pro-drug that, once metabolized, selectively inhibits carnitine palmitoyltransferase-1 (CPT-1), a pivotal enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This inhibition effectively shifts the cellular energy metabolism from fatty acid utilization towards glucose oxidation. This mechanism of action has positioned this compound as a subject of interest for therapeutic applications in conditions characterized by metabolic dysregulation, such as myocardial ischemia and insulin resistance.
Comparative Analysis of CPT-1 Inhibition
This compound's active metabolite, 4-hydroxyphenylglyoxylate, demonstrates marked tissue-specific inhibitory effects on CPT-1. This selectivity is primarily attributed to differential expression of the necessary transaminases for its activation and varying sensitivity of the CPT-1 isoforms.
| Inhibitor | Tissue/Organelle | Target | IC50 | Reference |
| 4-hydroxyphenylglyoxylate | Rat Heart Mitochondria | CPT-1 | 11 µM | [1] |
| 4-hydroxyphenylglyoxylate | Rat Liver Mitochondria | CPT-1 | 510 µM | [1] |
| Etomoxir | Murine Heart Mitochondria | CPT-1 | 1.4 µM |
Cross-Validation of Metabolic Effects in Cellular and Animal Models
The metabolic shift induced by this compound has been documented in a variety of experimental settings, leading to cardioprotective effects and improved glucose homeostasis.
| Model System | Treatment | Key Findings | Reference |
| Isolated Rat Adipocytes | 1 mM this compound | 50% reduction in palmitate oxidation. | |
| High-Fat Diet Fed Rats | 150 mg/kg this compound (daily for 3 weeks) | Reduced whole-body fat oxidation, body weight, and adiposity; improved insulin sensitivity. | |
| Anesthetized Dogs (Normal Substrate) | 16.7 mg/kg this compound (i.v.) | Increased cardiac glucose oxidation from 17.3% to 39.9% of total substrate oxidized. | |
| Anesthetized Dogs (High Free Fatty Acids) | 16.7 mg/kg this compound (i.v.) | Increased cardiac glucose oxidation from 9.0% to 32.3%. | |
| Isolated Rat Hearts (Low-Flow Ischemia) | 0.5 mM this compound | Attenuated the increase in diastolic tension. | [2] |
| Isolated Rat Hearts (Low-Flow Ischemia) | 2.0 µM Perhexiline | Attenuated the increase in diastolic tension. | [2] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound Action.
Caption: Comparative FAO Inhibitor Analysis Workflow.
Experimental Protocols
Protocol 1: Comparative Analysis of FAO Inhibitors in Cardiomyocytes using Seahorse XF Analyzer
Objective: To quantitatively compare the acute effects of this compound, Etomoxir, and Perhexiline on fatty acid oxidation in cultured cardiomyocytes.
Materials:
-
Seahorse XF96 or XFe96 Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Primary or iPSC-derived cardiomyocytes
-
Culture medium
-
Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose
-
Fatty Acid Oxidation (FAO) Assay Medium: Seahorse XF Base Medium supplemented with 0.5 mM L-carnitine and 1% fatty acid-free BSA
-
Palmitate-BSA conjugate
-
This compound, Etomoxir, Perhexiline stock solutions
-
Mitochondrial stress test agents: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cell staining dye for normalization (e.g., Hoechst)
Procedure:
-
Cell Seeding: Seed cardiomyocytes in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere and form a confluent monolayer.
-
Assay Preparation:
-
One day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, wash the cells with pre-warmed FAO Assay Medium.
-
Incubate the cells in FAO Assay Medium for 1 hour at 37°C in a non-CO2 incubator.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the mitochondrial stress test agents and the FAO inhibitors in their respective injection ports.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the FAO inhibitors (this compound, Etomoxir, or Perhexiline) at desired concentrations and measure the OCR to determine the extent of FAO inhibition.
-
Subsequently, inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key mitochondrial function parameters.
-
-
Data Analysis:
-
After the assay, normalize the OCR data to cell number using a fluorescent dye.
-
Calculate the percentage of OCR dependent on fatty acid oxidation for each inhibitor.
-
Compare the effects of the different inhibitors on basal respiration, maximal respiration, and spare respiratory capacity.
-
Protocol 2: Determination of CPT-1 Activity in Isolated Mitochondria
Objective: To determine the IC50 values of this compound's active metabolite, Etomoxir, and Perhexiline on CPT-1 activity in isolated heart and liver mitochondria.
Materials:
-
Freshly isolated heart and liver tissue from rats
-
Mitochondria isolation buffer
-
Bicinchoninic acid (BCA) protein assay kit
-
CPT-1 assay buffer
-
[³H]Carnitine
-
Palmitoyl-CoA
-
This compound, 4-hydroxyphenylglyoxylate, Etomoxir, Perhexiline
-
Scintillation counter and vials
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh heart and liver tissue by differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial preparations using the BCA assay.
-
CPT-1 Activity Assay:
-
In a reaction tube, combine the CPT-1 assay buffer, a range of concentrations of the inhibitors, and the mitochondrial sample.
-
Initiate the reaction by adding Palmitoyl-CoA and [³H]Carnitine.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and separate the [³H]palmitoylcarnitine from the unreacted [³H]carnitine.
-
Measure the radioactivity of the [³H]palmitoylcarnitine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the CPT-1 activity at each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value for each inhibitor in both heart and liver mitochondria.
-
Conclusion
This compound demonstrates a clear, tissue-specific inhibitory effect on fatty acid oxidation by targeting CPT-1. Its efficacy in shifting cellular metabolism from fatty acids to glucose has been validated in multiple cell and animal models, highlighting its potential for therapeutic interventions in metabolic disorders. The provided protocols offer a framework for researchers to conduct their own comparative studies, furthering the understanding of this compound and other fatty acid oxidation inhibitors. This guide serves as a foundational resource for the scientific community, enabling informed decisions in experimental design and drug development.
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of perhexiline and this compound on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Metabolic Effects of Oxfenicine Treatment: A Comparative Guide
An objective analysis of Oxfenicine's metabolic performance against alternative treatments, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a prodrug that is converted to 4-hydroxyphenylglyoxylate, has been a subject of research for its role in modulating cellular metabolism. Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in the mitochondrial import and subsequent oxidation of long-chain fatty acids. This guide provides a comparative analysis of the metabolic effects of this compound, supported by experimental data, to assess the reproducibility of its observed outcomes.
Mechanism of Action
This compound's metabolic effects are primarily tissue-specific, with a more pronounced impact on the heart and skeletal muscle compared to the liver. This specificity is attributed to higher activity of the transaminase enzyme responsible for converting this compound to its active form, 4-hydroxyphenylglyoxylate, in these tissues. Furthermore, the cardiac isoform of CPT-1 exhibits greater sensitivity to inhibition by 4-hydroxyphenylglyoxylate than the liver isoform.[1][2]
The inhibition of CPT-1 by this compound leads to a decrease in fatty acid oxidation and a corresponding shift towards increased carbohydrate utilization.[3][4] This metabolic switch is thought to be beneficial in ischemic conditions by reducing the oxygen demand associated with fatty acid metabolism and promoting the more oxygen-efficient glucose oxidation.
dot
References
- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxfenicine vs. 4-Bromocrotonic Acid: A Comparative Analysis of Fatty Acid Oxidation Inhibitors
A detailed examination of two key agents for blocking fatty acid metabolism, outlining their mechanisms, quantitative effects, and the experimental protocols for their evaluation.
In the landscape of metabolic research and drug development, the inhibition of fatty acid oxidation (FAO) has emerged as a significant therapeutic strategy for a variety of conditions, including cardiovascular diseases and metabolic disorders. Among the chemical tools used to probe and control this pathway, Oxfenicine and 4-bromocrotonic acid have been instrumental. This guide provides a comprehensive comparison of these two agents, detailing their distinct mechanisms of action, summarizing their performance with available experimental data, and providing the methodologies for key experiments.
Mechanism of Action and Quantitative Comparison
This compound and 4-bromocrotonic acid inhibit fatty acid oxidation through different enzymatic targets within the β-oxidation pathway. This compound acts as an inhibitor of Carnitine Palmitoyltransferase I (CPT-1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. In contrast, 4-bromocrotonic acid targets the terminal steps of the β-oxidation spiral, specifically inhibiting 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.
This compound is a pro-drug that requires enzymatic conversion to its active form. It is transaminated to 4-hydroxyphenylglyoxylate, which then exerts the inhibitory effect on CPT-1.[1] This mechanism exhibits tissue specificity, with heart muscle showing greater sensitivity to inhibition than the liver.[1]
4-Bromocrotonic acid also undergoes metabolic activation to effectively inhibit its target enzymes. It is converted to 3-keto-4-bromobutyryl-CoA, which then inhibits both 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase.[2][3] This leads to a blockage of both fatty acid oxidation and ketone body degradation.[2][3]
| Compound | Target Enzyme | Active Form | Tissue | IC50 |
| This compound | Carnitine Palmitoyltransferase I (CPT-1) | 4-hydroxyphenylglyoxylate | Heart Mitochondria | 11 µM[1] |
| Liver Mitochondria | 510 µM[1] | |||
| 4-Bromocrotonic Acid | 3-ketoacyl-CoA thiolase & acetoacetyl-CoA thiolase | 3-keto-4-bromobutyryl-CoA | Rat Heart Mitochondria | Not specified |
A direct comparative study in an ex vivo perfused swine heart model highlighted the differential effects of these two inhibitors on myocardial function during ischemia. This compound treatment was associated with improved cardiac function, whereas 4-bromocrotonic acid led to depressed function, demonstrating the critical impact of the specific site of FAO inhibition.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct points of intervention of this compound and 4-bromocrotonic acid in the fatty acid β-oxidation pathway.
Caption: Inhibition sites of this compound and 4-Bromocrotonic Acid in FAO.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments cited in the comparison of this compound and 4-bromocrotonic acid are provided below.
Measurement of Carnitine Palmitoyltransferase I (CPT-1) Activity
This assay determines the activity of CPT-1 by measuring the rate of formation of radiolabeled palmitoylcarnitine from palmitoyl-CoA and radiolabeled L-carnitine.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 75 mM KCl, 50 mM mannitol, 1 mM K2HPO4, 1 mM MgCl2, 1 mM EGTA, and 20 mM HEPES, pH 7.4
-
Substrate solution: Palmitoyl-CoA (100 µM final concentration)
-
Radiolabeled substrate: L-[3H]carnitine (e.g., 1 µCi/µmol)
-
Inhibitor solutions: this compound (as 4-hydroxyphenylglyoxylate) at various concentrations
-
Stop solution: 1 M HCl
-
Wash solution: 1-butanol saturated with water
-
Scintillation cocktail
Procedure:
-
Prepare mitochondrial suspensions in ice-cold assay buffer.
-
Pre-incubate mitochondrial samples with varying concentrations of the inhibitor (or vehicle control) for a specified time (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the substrate solution containing palmitoyl-CoA and L-[3H]carnitine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold 1 M HCl.
-
Extract the radiolabeled palmitoylcarnitine by adding water-saturated 1-butanol and vortexing.
-
Centrifuge to separate the phases and collect the butanol (upper) phase.
-
Wash the butanol phase with water to remove unreacted L-[3H]carnitine.
-
Transfer an aliquot of the final butanol phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate CPT-1 activity as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein.
Caption: Workflow for the CPT-1 activity assay.
Measurement of 3-ketoacyl-CoA Thiolase Activity
The activity of 3-ketoacyl-CoA thiolase is determined spectrophotometrically by monitoring the decrease in absorbance at 303 nm due to the cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A.
Materials:
-
Mitochondrial extract or purified enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl2 and 0.2 mM dithiothreitol
-
Substrate solution: Acetoacetyl-CoA (or other 3-ketoacyl-CoA substrate)
-
Coenzyme A (CoA) solution
-
Inhibitor solutions: 4-bromocrotonic acid (as 3-keto-4-bromobutyryl-CoA) at various concentrations
Procedure:
-
Prepare the mitochondrial extract or purified enzyme in assay buffer.
-
Pre-incubate the enzyme preparation with the inhibitor (or vehicle control) for a specified time at 25°C.
-
Prepare the reaction mixture in a quartz cuvette containing assay buffer and the 3-ketoacyl-CoA substrate.
-
Initiate the reaction by adding CoA to the cuvette.
-
Immediately monitor the decrease in absorbance at 303 nm using a spectrophotometer.
-
Calculate the rate of the reaction from the linear portion of the absorbance curve using the molar extinction coefficient for the 3-ketoacyl-CoA substrate.
-
Express enzyme activity as µmol of substrate cleaved per minute per mg of protein.
Measurement of Fatty Acid Oxidation Rate in Isolated Mitochondria
This protocol measures the rate of fatty acid oxidation by quantifying the production of 14CO2 from [1-14C]-labeled palmitate.
Materials:
-
Isolated mitochondria
-
Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 5 mM MOPS, 1 mM EGTA, pH 7.4
-
Substrate solution: [1-14C]-palmitate complexed to BSA, L-carnitine, and malate
-
Inhibitor solutions: this compound or 4-bromocrotonic acid at various concentrations
-
Stop solution: 6% perchloric acid
-
CO2 trapping solution: 1 M NaOH
-
Scintillation cocktail
Procedure:
-
Prepare isolated mitochondria in ice-cold respiration buffer.
-
In a sealed reaction vessel, add the mitochondrial suspension, respiration buffer, and the inhibitor (or vehicle).
-
Place a small cup containing the CO2 trapping solution (1 M NaOH) inside the sealed vessel, ensuring it does not mix with the reaction buffer.
-
Initiate the reaction by injecting the substrate solution containing [1-14C]-palmitate, L-carnitine, and malate.
-
Incubate at 37°C with gentle shaking for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by injecting perchloric acid into the reaction mixture. This will release the dissolved 14CO2.
-
Continue shaking for an additional period (e.g., 60 minutes) to ensure complete trapping of 14CO2 by the NaOH.
-
Carefully remove the cup containing the NaOH and transfer the contents to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
Calculate the rate of fatty acid oxidation as nmol of 14CO2 produced per minute per mg of mitochondrial protein.
Caption: Workflow for measuring fatty acid oxidation rate.
Conclusion
This compound and 4-bromocrotonic acid are valuable tools for investigating the roles of fatty acid oxidation in health and disease. Their distinct mechanisms of action, targeting either the initial entry of fatty acids into the mitochondria or the final steps of β-oxidation, lead to different metabolic and physiological consequences. While this compound has shown potential for improving cardiac function in ischemic conditions, the effects of 4-bromocrotonic acid appear to be more complex. The choice of inhibitor will therefore depend on the specific research question and the desired point of intervention in the fatty acid oxidation pathway. The provided experimental protocols offer a foundation for the continued investigation and comparison of these and other fatty acid blocking agents.
References
- 1. 4-Bromocrotonic acid, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-octenoic acid specifically inactivates 3-ketoacyl-CoA thiolase and thereby fatty acid oxidation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric assay for the condensing enzyme activity of the microsomal fatty acid chain elongation system - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isoform-Specific Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1) by Oxfenicine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Oxfenicine on the isoforms of Carnitine Palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid metabolism. This compound, a prodrug, is converted in the body to its active metabolite, 4-hydroxyphenylglyoxylate (4-HPG), which is responsible for the inhibition of CPT-1.[1][2] This guide presents quantitative data on the isoform-specific inhibition, details the experimental protocols for assessing CPT-1 activity, and provides visualizations of the relevant biological pathways and experimental workflows.
Isoform-Specific Inhibition of CPT-1 by 4-Hydroxyphenylglyoxylate
This compound, through its active form 4-HPG, exhibits a marked specificity for the muscle and heart isoform of CPT-1, CPT-1B, over the liver isoform, CPT-1A. Currently, there is a lack of available data on the inhibitory effect of this compound or 4-HPG on the brain-specific isoform, CPT-1C. This is primarily due to the inherently low to undetectable enzymatic activity of CPT-1C, which makes conventional inhibition assays challenging.[3][4][5]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 4-hydroxyphenylglyoxylate for the CPT-1A and CPT-1B isoforms.
| Isoform | Tissue Source | Inhibitor | IC50 (µM) |
| CPT-1A | Liver Mitochondria | 4-Hydroxyphenylglyoxylate | 510 |
| CPT-1B | Heart Mitochondria | 4-Hydroxyphenylglyoxylate | 11 |
Data sourced from studies on rat tissues.
This significant difference in IC50 values underscores the selectivity of this compound's active metabolite for CPT-1B, making it a valuable tool for studying the specific roles of this isoform in metabolic regulation.
Experimental Protocols for CPT-1 Inhibition Assays
The determination of CPT-1 inhibition by compounds like this compound is typically performed using in vitro assays with isolated mitochondria or permeabilized cells. These assays measure the enzymatic activity of CPT-1, which catalyzes the conversion of long-chain fatty acyl-CoAs to acylcarnitines for their transport into the mitochondria for β-oxidation.
Isolation of Mitochondria
Mitochondria are isolated from specific tissues (e.g., liver for CPT-1A, heart or skeletal muscle for CPT-1B) through a process of tissue homogenization and differential centrifugation. This ensures the enrichment of a mitochondrial fraction for subsequent enzymatic assays.
CPT-1 Activity Assay (Radioisotopic Method)
A common and direct method to measure CPT-1 activity involves the use of a radiolabeled substrate, typically [3H]carnitine or [14C]palmitoyl-CoA.
Materials:
-
Isolated mitochondria
-
Assay buffer (containing buffer salts, BSA, and other necessary co-factors)
-
Substrates: Palmitoyl-CoA and L-[methyl-3H]carnitine
-
Inhibitor: 4-hydroxyphenylglyoxylate (at various concentrations)
-
Stopping solution (e.g., perchloric acid)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Pre-incubate the isolated mitochondria with varying concentrations of the inhibitor (4-HPG) in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrates, palmitoyl-CoA and L-[methyl-3H]carnitine.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a stopping solution.
-
Separate the radiolabeled acylcarnitine product from the unreacted radiolabeled carnitine, often by ion-exchange chromatography or solvent extraction.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the CPT-1 activity and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
CPT-1 Activity Assay (Seahorse XF Analyzer)
An alternative, indirect method for assessing CPT-1 activity involves measuring the oxygen consumption rate (OCR) in permeabilized cells or isolated mitochondria using a Seahorse XF Analyzer.[6] This method assesses the impact of CPT-1 inhibition on the overall rate of fatty acid oxidation.
Materials:
-
Permeabilized cells or isolated mitochondria
-
Seahorse XF assay medium
-
Substrates for fatty acid oxidation (e.g., palmitate-BSA conjugate)
-
CPT-1 inhibitor (this compound or 4-HPG)
-
Other mitochondrial respiratory chain substrates and inhibitors (for control experiments)
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere. For isolated mitochondria, they are added to the plate just before the assay.
-
Permeabilize the cells to allow direct access of substrates to the mitochondria.
-
Add the fatty acid substrate to initiate fatty acid oxidation-driven respiration.
-
Inject the CPT-1 inhibitor at various concentrations and monitor the resulting changes in OCR.
-
The decrease in OCR upon addition of the inhibitor is indicative of CPT-1 inhibition.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of CPT-1 inhibition by this compound's active metabolite.
Caption: Experimental workflow for the radioisotopic CPT-1 inhibition assay.
References
- 1. Inhibition of carnitine-acyl transferase I by this compound studied in vivo with [11C]-labeled fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine palmitoyltransferase 1C: From cognition to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The brain-specific carnitine palmitoyltransferase-1c regulates energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
A critical review of studies using Oxfenicine to modulate fatty acid metabolism.
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Pharmacological Inhibitors of Fatty Acid Oxidation
The intricate regulation of cellular energy metabolism, particularly the balance between fatty acid and glucose oxidation, is a critical area of research in various physiological and pathological states, including cardiovascular diseases and metabolic disorders. Pharmacological modulation of fatty acid oxidation (FAO) has emerged as a promising therapeutic strategy. This guide provides a critical review and comparison of Oxfenicine and other key modulators of fatty acid metabolism: Etomoxir, Perhexiline, and Trimetazidine.
Executive Summary
This compound, a prodrug, is converted in tissues to its active form, 4-hydroxyphenylglyoxylate, which competitively inhibits carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. This guide presents a comparative analysis of this compound with other notable FAO inhibitors, summarizing their mechanisms of action, quantitative effects on metabolic parameters, and the experimental protocols used for their evaluation. The objective is to provide a comprehensive resource for researchers to inform experimental design and drug development in the field of metabolic modulation.
Comparative Analysis of Fatty Acid Oxidation Inhibitors
The following tables summarize the key characteristics and quantitative data for this compound and its alternatives. Direct comparisons are challenging due to variations in experimental models and conditions across studies. Therefore, the context for each data point is provided to ensure accurate interpretation.
Table 1: Mechanism of Action and Key Features
| Inhibitor | Primary Target | Mechanism of Action | Key Features |
| This compound | Carnitine Palmitoyltransferase-1 (CPT-1) | Competitive inhibition by its active metabolite, 4-hydroxyphenylglyoxylate.[1] | Prodrug, tissue-specific inhibition (heart > liver).[1] |
| Etomoxir | Carnitine Palmitoyltransferase-1 (CPT-1) | Irreversible inhibition.[2] | Potent inhibitor, has been used in clinical trials but raised safety concerns. |
| Perhexiline | Carnitine Palmitoyltransferase-1 & 2 (CPT-1 & CPT-2) | Inhibition of both CPT-1 and CPT-2.[1] | Also exhibits other cellular effects, including inhibition of certain ion channels. |
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase (3-KAT) | Inhibition of the terminal enzyme of the β-oxidation spiral.[3] | Shifts metabolism towards glucose oxidation with minimal hemodynamic effects. |
Table 2: Quantitative Comparison of Inhibitory Effects
| Inhibitor | Parameter | Value | Experimental Model | Reference |
| This compound | IC50 for CPT-1 (heart) | ~11 µM (as 4-hydroxyphenylglyoxylate) | Rat heart mitochondria | [1] |
| FAO Inhibition | 36% at 3 mM | T47D breast cancer cells | [4] | |
| FAO Inhibition | 64% at 3 mM | MCF-7 breast cancer cells | [4] | |
| Etomoxir | IC50 for CPT-1 | 10-700 nM | Various cell types | |
| FAO Inhibition | Near complete inhibition | Various models | [4] | |
| Perhexiline | IC50 for CPT-1 (heart) | ~77 µM | Rat heart mitochondria | |
| IC50 for CPT-2 (heart) | ~79 µM | Rat heart mitochondria | ||
| Trimetazidine | Palmitate Oxidation | ↓ by ~16% (at 100 µM) | Isolated working mouse heart | [3] |
| Glucose Oxidation | ↑ by ~26% (at 100 µM) | Isolated working mouse heart | [3] |
Table 3: Effects on Key Metabolic Intermediates
| Inhibitor | Metabolite | Change | Experimental Model | Reference |
| This compound | Long-chain acylcarnitines | ↓ | Isolated rat heart | [1] |
| Malonyl-CoA | ↓ | Isolated rat heart | [1][5] | |
| Etomoxir | Long-chain acyl-CoA | ↓ (at low dose) / No change (at high dose) | Isolated working rat heart | [6] |
| Long-chain acylcarnitines | ↓ (at low dose) / No change (at high dose) | Isolated working rat heart | [6] | |
| Perhexiline | Long-chain acylcarnitines | No significant change (at 2 µM) | Isolated rat heart | [1][5] |
| Malonyl-CoA | No change | Isolated rat heart | [1][5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Fatty Acid Oxidation and Inhibition
Caption: Inhibition of fatty acid oxidation pathway.
Experimental Workflow: Langendorff Perfused Heart
Caption: Workflow for measuring fatty acid oxidation.
Experimental Protocols
Measurement of Fatty Acid Oxidation in Isolated Perfused Heart (Langendorff Preparation)
This protocol describes a common method for assessing the impact of inhibitors on myocardial fatty acid oxidation using an ex vivo perfused heart model.[7]
1. Heart Isolation and Perfusion:
-
Anesthetize a rodent (e.g., rat, mouse) according to approved institutional protocols.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow.
-
Allow the heart to stabilize for a predetermined period (e.g., 20-30 minutes).
2. Substrate and Inhibitor Perfusion:
-
Switch to a perfusion buffer containing the desired substrates, including a radiolabeled fatty acid (e.g., [1-14C]palmitate complexed to bovine serum albumin) and glucose.
-
For the experimental group, include the inhibitor (e.g., this compound) at the desired concentration in the perfusion buffer. A control group receives the vehicle.
3. Measurement of Fatty Acid Oxidation:
-
Collect the coronary effluent (perfusate that has passed through the heart) over timed intervals.
-
The rate of fatty acid oxidation is determined by measuring the production of 14CO2, a byproduct of palmitate oxidation.
-
The collected effluent is passed through a system to trap the 14CO2, which is then quantified using liquid scintillation counting.
-
The rate of glucose oxidation can be simultaneously measured by including a radiolabeled glucose tracer (e.g., [5-3H]glucose) and measuring the production of 3H2O.
4. Data Analysis:
-
Calculate the rates of fatty acid and glucose oxidation (e.g., in nmol/min/g dry weight) based on the specific activity of the radiolabeled substrates and the amount of radiolabeled product formed.
-
Compare the oxidation rates between the control and inhibitor-treated groups using appropriate statistical tests.
Quantification of Acyl-CoA and Malonyl-CoA in Cardiac Tissue
This protocol outlines a method for the extraction and quantification of key metabolic intermediates from heart tissue.[8][9]
1. Tissue Collection and Quenching:
-
At the end of the perfusion experiment, rapidly freeze-clamp the heart tissue with tongs pre-cooled in liquid nitrogen to halt metabolic activity.
-
Store the frozen tissue at -80°C until analysis.
2. Extraction of Acyl-CoAs and Malonyl-CoA:
-
Pulverize the frozen tissue under liquid nitrogen.
-
Homogenize the powdered tissue in a cold extraction buffer (e.g., 6% perchloric acid or a mixture of isopropanol and phosphate buffer).
-
Centrifuge the homogenate to pellet the protein and other cellular debris.
-
The supernatant containing the CoA esters is collected.
3. Solid-Phase Extraction and Quantification:
-
Purify and concentrate the CoA esters from the supernatant using solid-phase extraction (SPE) cartridges.
-
Elute the CoA esters from the SPE column.
-
Analyze the eluted sample using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
-
Quantify the individual acyl-CoA species and malonyl-CoA by comparing their peak areas to those of known standards.
4. Data Normalization:
-
Normalize the quantified metabolite levels to the initial weight of the tissue sample (e.g., nmol/g wet weight).
Discussion and Critical Review
The pharmacological inhibition of fatty acid oxidation holds significant therapeutic potential, particularly in conditions of myocardial ischemia where a shift towards more oxygen-efficient glucose metabolism can be beneficial.
This compound presents an interesting profile due to its prodrug nature and tissue-specific action. Its active metabolite, 4-hydroxyphenylglyoxylate, is a competitive inhibitor of CPT-1, and studies have shown its efficacy in reducing fatty acid oxidation in the heart.[1] The observed decrease in long-chain acylcarnitines following this compound treatment is consistent with CPT-1 inhibition.[1][5] However, the finding that this compound also reduces malonyl-CoA levels is intriguing and warrants further investigation, as malonyl-CoA is a known endogenous inhibitor of CPT-1.[1][5] This suggests a more complex regulatory role for this compound than simple CPT-1 inhibition.
Etomoxir , an irreversible CPT-1 inhibitor, is a potent tool for studying the effects of complete FAO blockade.[2] However, its clinical development has been hampered by concerns over off-target effects and potential toxicity, highlighting the need for more selective and reversible inhibitors. The differential effects of low and high doses of Etomoxir on acyl-CoA and acylcarnitine levels suggest a complex dose-response relationship that needs to be carefully considered in experimental design.[6]
Perhexiline , with its dual inhibitory action on both CPT-1 and CPT-2, offers a different approach to modulating fatty acid metabolism.[1] Unlike this compound, it does not appear to significantly alter malonyl-CoA levels, suggesting a more direct enzymatic inhibition.[1][5] The lack of a significant decrease in long-chain acylcarnitines with Perhexiline treatment in some studies is an interesting finding that may be related to its additional effects on CPT-2 and other cellular processes.[1][5]
Trimetazidine stands apart by targeting the final step of β-oxidation, 3-KAT.[3] This mechanism allows for a more nuanced modulation of fatty acid metabolism, potentially avoiding the dramatic accumulation of upstream intermediates that can occur with CPT-1 inhibition. Its ability to shift metabolism towards glucose oxidation without significant hemodynamic effects makes it a clinically valuable anti-anginal agent.[3]
This compound remains a valuable research tool for investigating the tissue-specific roles of CPT-1 and the consequences of modulating fatty acid metabolism. However, for therapeutic development, a deeper understanding of its effects on malonyl-CoA regulation is necessary. In comparison, while Etomoxir provides a model of profound FAO inhibition, its off-target effects are a concern. Perhexiline and Trimetazidine, with their distinct mechanisms of action, offer alternative strategies for metabolic modulation. The choice of inhibitor for a particular research question or therapeutic application will depend on the desired level of FAO inhibition, the target tissue, and the importance of avoiding off-target effects. Future research should focus on direct, comprehensive comparisons of these inhibitors in relevant disease models to better delineate their relative advantages and disadvantages.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of perhexiline and this compound on myocardial function and metabolism during low-flow ischemia/reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etomoxir, a carnitine palmitoyltransferase I inhibitor, protects hearts from fatty acid-induced ischemic injury independent of changes in long chain acylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison: Oxfenicine vs. Novel CPT-1 Inhibitors in Metabolic Regulation
A deep dive into the evolving landscape of Carnitine Palmitoyltransferase-1 (CPT-1) inhibition, comparing the established compound Oxfenicine against a new generation of selective inhibitors.
Carnitine Palmitoyltransferase-1 (CPT-1) is the rate-limiting enzyme in the mitochondrial import and subsequent β-oxidation of long-chain fatty acids.[1] By catalyzing the conversion of long-chain acyl-CoAs to acylcarnitines, CPT-1 acts as a critical gateway for fatty acid metabolism.[2] Its role in cellular energy homeostasis has made it a significant therapeutic target for a range of metabolic disorders, including cardiovascular diseases, diabetes, and cancer.[3]
This guide provides a head-to-head comparison of this compound, a well-characterized CPT-1 inhibitor, with novel inhibitors such as Etomoxir, ST1326 (Teglicar), and the recently identified DHP-B. We will examine their mechanisms of action, isoform selectivity, and present supporting experimental data to guide researchers in drug development and metabolic studies.
Mechanism of Action and Isoform Selectivity
The CPT-1 enzyme exists in three isoforms with distinct tissue distributions:
-
CPT-1a: Primarily found in the liver, kidneys, and spleen.[4]
-
CPT-1b: Predominant in tissues with high fatty acid oxidation rates like skeletal muscle, heart, and adipose tissue.[4]
-
CPT-1c: Mainly expressed in the brain.[4]
This isoform diversity allows for the development of tissue-specific therapeutic strategies.
This compound is a prodrug that is converted to its active form, 4-hydroxyphenylglyoxylate, via transamination.[5] This active metabolite then inhibits CPT-1. This compound exhibits marked tissue specificity, acting as a potent inhibitor of the muscle and heart isoform, CPT-1b, while being significantly less effective against the liver isoform, CPT-1a.[6][7] This selectivity is attributed to both a higher transaminase activity in the heart and a greater sensitivity of cardiac CPT-1 to the active metabolite.[7]
Novel CPT-1 inhibitors have been developed with varying degrees of selectivity and different mechanisms of action:
-
Etomoxir: An irreversible inhibitor that covalently modifies CPT-1.[8] It is a potent inhibitor of CPT-1a.[9][10] While effective, its clinical development for diabetes was halted due to concerns about off-target effects and cardiac hypertrophy, possibly linked to its lack of isoform selectivity and irreversible nature.[11][12]
-
ST1326 (Teglicar): A reversible and highly selective inhibitor of the liver isoform, CPT-1a.[12][13][14] Its selectivity for the liver isoform over the muscle/heart isoform is a key advantage, potentially avoiding the cardiac side effects seen with less selective inhibitors.[11] It has been investigated for its potential in treating diabetes and certain cancers, like leukemia.[15][16]
-
DHP-B (2,6-dihydroxypeperomin B): A novel, natural compound identified as a covalent inhibitor of CPT-1A.[17] It has shown potential as an anti-cancer agent, particularly for colorectal cancer, by covalently binding to a specific cysteine residue (Cys96) on CPT1A.[17]
Data Presentation: Comparative Analysis
The following tables summarize the key characteristics and quantitative data for this compound and the selected novel CPT-1 inhibitors.
Table 1: Qualitative Comparison of CPT-1 Inhibitors
| Inhibitor | Mechanism of Action | Reversibility | Primary Isoform Selectivity | Primary Therapeutic Area of Research |
| This compound | Prodrug; active metabolite inhibits CPT-1 | Reversible | CPT-1b (Muscle/Heart)[6] | Cardiovascular Disease, Insulin Resistance[18][19] |
| Etomoxir | Covalent modification of CPT-1[8] | Irreversible[9] | CPT-1a (Liver)[10] | Metabolic Disorders, Cancer[20][21] |
| ST1326 (Teglicar) | Substrate mimetic[11] | Reversible[14] | CPT-1a (Liver)[12][13] | Diabetes, Leukemia[15][16] |
| DHP-B | Covalent modification of CPT-1a[17] | Irreversible (Covalent) | CPT-1a (Liver) | Colorectal Cancer[17] |
Table 2: Quantitative Performance Data of CPT-1 Inhibitors
| Inhibitor | Target | IC₅₀ Value | Species/Tissue | Reference |
| This compound (as 4-hydroxyphenylglyoxylate) | CPT-1b | ~11 µM | Rat Heart Mitochondria | [6] |
| CPT-1a | ~510 µM | Rat Liver Mitochondria | [6] | |
| Etomoxir | CPT-1a | 5-20 nM | - | [9] |
| CPT-1 | 1.4 µM | Murine Heart Mitochondria | [8] | |
| CPT-1 | 0.1 µM | Human Hepatocytes | ||
| ST1326 (Teglicar) | CPT-1a | 0.68 µM | Liver | [13][14] |
| Perhexiline | CPT-1 | 77 µM | Rat Heart | [22] |
| CPT-1 | 148 µM | Rat Liver | [22] | |
| CPT-2 | 79 µM | Rat Heart | [23] |
Note: IC₅₀ values can vary significantly based on experimental conditions, such as substrate concentrations.
Visualizing Metabolic Pathways and Experimental Design
CPT-1 Signaling Pathway
The CPT-1 system is a central hub in cellular fatty acid metabolism. It facilitates the transport of long-chain fatty acids (LCFAs) into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA for the TCA cycle and subsequent ATP generation. This pathway is naturally inhibited by Malonyl-CoA, a key intermediate in fatty acid synthesis, thus preventing futile cycling between synthesis and degradation.
Caption: CPT-1 pathway for fatty acid transport and β-oxidation.
Experimental Protocols
Objective: To determine the inhibitory potential (e.g., IC₅₀) of a compound on CPT-1 activity.
General Methodology: Radiometric CPT-1 Activity Assay
This is a common method used to directly measure the enzymatic activity of CPT-1.
-
Preparation of Mitochondria: Isolate mitochondria from a target tissue (e.g., rat liver or heart) through differential centrifugation. The final mitochondrial pellet is resuspended in an appropriate buffer.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Assay buffer (e.g., HEPES, KCl, sucrose).
-
Substrates: Palmitoyl-CoA and L-[³H]carnitine (radiolabeled).
-
Bovine Serum Albumin (BSA) to bind free fatty acids.
-
-
Inhibitor Incubation: Aliquots of the mitochondrial preparation are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound's active metabolite, ST1326) for a defined period at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate mixture (Palmitoyl-CoA and L-[³H]carnitine).
-
Reaction Termination and Separation: After a set incubation time, the reaction is stopped, typically by adding an acid like HCl. The product, [³H]palmitoylcarnitine, is separated from the unreacted [³H]carnitine. This is often achieved by adding a cation-exchange resin (e.g., Dowex), which binds the unreacted positively charged carnitine, or by phase-partitioning with an organic solvent like butanol.
-
Quantification: The radioactivity of the product-containing phase (supernatant or organic phase) is measured using a liquid scintillation counter.
-
Data Analysis: The rate of [³H]palmitoylcarnitine formation is calculated. The percentage of inhibition at each inhibitor concentration is determined relative to a vehicle control. The IC₅₀ value is then calculated by fitting the data to a dose-response curve. A similar protocol can be adapted for measuring fatty acid oxidation by trapping ¹⁴CO₂ produced from ¹⁴C-labeled fatty acids.[20]
Experimental Workflow Diagram
Caption: Workflow for a radiometric CPT-1 inhibition assay.
Conclusion
The landscape of CPT-1 inhibition is evolving from broad-spectrum inhibitors to highly selective, reversible molecules. This compound remains a valuable tool for studying the specific role of CPT-1b in cardiac and skeletal muscle metabolism. However, its therapeutic development has been limited. Novel inhibitors like ST1326 (Teglicar) demonstrate the potential of isoform-specific targeting, offering a more favorable safety profile by selectively inhibiting CPT-1a in the liver, thereby avoiding potential cardiac complications.[12] Meanwhile, irreversible inhibitors like Etomoxir and DHP-B, despite potential toxicity concerns, continue to be important research tools and may hold promise in therapeutic areas like oncology where disrupting cancer cell metabolism is a key objective. The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal, with isoform selectivity and reversibility being critical determining factors.
References
- 1. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine Palmitoyltransferase 1A Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 4. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etomoxir | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Teglicar (ST-1326) | CPT1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. ST1326, 250694-07-6 | BroadPharm [broadpharm.com]
- 15. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of CPT1a as a prognostic marker can synergistically enhance the antileukemic activity of ABT199 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipid catabolism via CPT1 as a therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. selleckchem.com [selleckchem.com]
- 23. stemcell.com [stemcell.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Oxfenicine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Oxfenicine, a carnitine palmitoyltransferase-1 inhibitor, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Hazard Profile of this compound
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes the key hazard information as identified in safety data sheets (SDS).
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment is mandatory to minimize exposure.
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[1]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[1] Avoid breathing dust.[2]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid environmental release and to adhere to all federal, state, and local regulations.[3][4] Under no circumstances should this compound be disposed of down the drain or in the regular trash. [4]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.[3][4]
-
Ensure the container is compatible with the chemical and is kept closed except when adding waste.[3][4]
-
Do not mix this compound waste with other incompatible waste streams.[3]
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
-
Provide them with a complete and accurate description of the waste, including the name "this compound" and any other components in the waste mixture.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be managed as hazardous waste unless they are properly decontaminated.
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
After proper decontamination, deface the original label before disposing of the container in the regular trash.[5]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protection: Wear the appropriate PPE as outlined above.
-
Containment and Cleanup:
-
Reporting: Report the spill to your laboratory supervisor and EHS office. For large spills, evacuate the area and contact emergency personnel.
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
